molecular formula C26H25F2N3O6 B1192017 Q-VD(OMe)-OPh

Q-VD(OMe)-OPh

Katalognummer: B1192017
Molekulargewicht: 527
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Q-VD(OMe)-Oph is an inhibitor of caspase.

Eigenschaften

Molekularformel

C26H25F2N3O6

Molekulargewicht

527

Synonyme

(S)-methyl 5-(2,6-difluorophenoxy)-3-((S)-3-methyl-2-(quinoline-2-carboxamido)butanamido)-4-oxopentanoate

Herkunft des Produkts

United States

Foundational & Exploratory

Introduction: A Paradigm Shift in Apoptosis Research

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Broad-Spectrum Pan-Caspase Inhibitor Q-VD-OPh

The study of programmed cell death, or apoptosis, is fundamental to understanding developmental biology, tissue homeostasis, and numerous disease states. Central to the apoptotic cascade is a family of cysteine-aspartic proteases known as caspases.[1] The ability to modulate caspase activity is, therefore, a critical tool for researchers. For years, the go-to pan-caspase inhibitor was Z-VAD-fmk. However, its use was hampered by issues of cytotoxicity at higher concentrations and incomplete inhibition of apoptotic pathways.[2][3]

The development of Q-VD-OPh (Quinolyl-Valyl-O-methylaspartyl-[2,6-difluorophenoxy]-methyl ketone) marked a significant advancement in the field.[2] This third-generation, irreversible pan-caspase inhibitor offers superior potency, enhanced cell permeability, and significantly lower toxicity compared to its predecessors.[3][4][5] It is a true broad-spectrum inhibitor, effectively blocking a wide range of caspases and preventing apoptosis mediated by all major pathways.[3][6] Its unique properties, including the ability to cross the blood-brain barrier, have established Q-VD-OPh as an indispensable tool for both in vitro and in vivo studies, enabling a clearer examination of the role of apoptosis in models of human disease.[2][7]

This guide provides a comprehensive technical overview of Q-VD-OPh, from its underlying mechanism of action to practical, field-tested protocols and data interpretation.

Physicochemical and Handling Properties

A thorough understanding of the inhibitor's properties is the foundation of robust and reproducible experimental design. Q-VD-OPh is a synthetic peptide derivative supplied as a lyophilized solid or pre-dissolved in DMSO.[4]

PropertyValueSource(s)
Full Chemical Name (3S)-5-(2,6-difluorophenoxy)-3-[[(2S)-3-methyl-1-oxo-2-[(2-quinolinylcarbonyl)amino]butyl]amino]-4-oxo-pentanoic acid[8]
Molecular Formula C₂₆H₂₅F₂N₃O₆[9]
Molecular Weight ~513.5 g/mol [9]
CAS Number 1135695-98-5[8][10]
Appearance Off-white solid
Solubility Soluble in DMSO (>10 mM, up to 100 mM) and Ethanol (10 mg/ml)[8][10]
Storage Store lyophilized powder at -20°C desiccated. Reconstituted DMSO stock solutions are stable for up to 6 months at -20°C. Avoid repeated freeze-thaw cycles.[4][11][12]

Mechanism of Action: Comprehensive Caspase Blockade

Caspases are synthesized as inactive zymogens (pro-caspases) that, upon receiving an apoptotic signal, undergo proteolytic cleavage to become active.[1][13] This activation occurs through two primary pathways: the intrinsic (mitochondrial) pathway and the extrinsic (death receptor) pathway. Both pathways converge on the activation of executioner caspases (e.g., Caspase-3, -6, -7), which are responsible for dismantling the cell.[14]

Q-VD-OPh functions as an irreversible inhibitor by covalently binding to the catalytic cysteine residue in the active site of caspases.[9] Its unique O-phenoxy (OPh) group provides superior potency and stability compared to the fluoromethylketone (fmk) moiety found in older inhibitors. This irreversible binding effectively halts the entire apoptotic cascade. Q-VD-OPh demonstrates broad-spectrum activity, potently inhibiting initiator caspases (Caspase-8, -9, -10) and executioner caspases (Caspase-3, -7) as well as inflammatory caspases (Caspase-1).[4][6][10] Its IC₅₀ values for most caspases are in the low nanomolar range (25-400 nM).[6][10][15]

Caspase_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Ligands Death Ligands Death Receptors Death Receptors Death Ligands->Death Receptors DISC DISC Formation (FADD, Pro-Caspase-8) Death Receptors->DISC Caspase-8 Caspase-8 DISC->Caspase-8 Activation Caspase-3 Executioner Caspases (Caspase-3, -6, -7) Caspase-8->Caspase-3 Activation Cellular Stress Cellular Stress (e.g., DNA Damage) Mitochondrion Mitochondrion Cellular Stress->Mitochondrion Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, Pro-Caspase-9) Mitochondrion->Apoptosome Cytochrome c release Caspase-9 Caspase-9 Apoptosome->Caspase-9 Activation Caspase-9->Caspase-3 Activation Apoptosis Apoptosis Caspase-3->Apoptosis Substrate Cleavage QVD Q-VD-OPh QVD->Caspase-8 QVD->Caspase-9 QVD->Caspase-3

Caption: Caspase activation pathways and the inhibitory action of Q-VD-OPh.

Experimental Design and Protocols

The key to successfully using Q-VD-OPh is careful experimental design, including proper controls and optimized concentrations. Due to its low toxicity, Q-VD-OPh can be used across a wide range of concentrations with minimal off-target effects, a significant advantage over Z-VAD-fmk.[6][8]

Recommended Working Concentrations

The optimal concentration is highly dependent on the cell type, the nature of the apoptotic stimulus, and the duration of the experiment.[11] Therefore, empirical titration is essential for each new experimental system.

ApplicationRecommended Starting RangeKey ConsiderationsSource(s)
In Vitro (Cell Culture) 10 - 100 µMStart with 20 µM as a common effective dose. Pre-incubation for 30-60 minutes before adding the apoptotic stimulus is often recommended. Ensure final DMSO concentration is non-toxic (typically <0.2%).[4][11]
In Vivo (Animal Studies) 10 - 20 mg/kgAdministration route is typically intraperitoneal (IP) injection in a DMSO vehicle. Doses up to 120 mg/kg have been reported in mice without toxic effects.[2][11]
Protocol 1: Preparation of Q-VD-OPh Stock and Working Solutions

Rationale: Proper reconstitution and storage are critical for maintaining the inhibitor's potency. Using anhydrous, high-purity DMSO is crucial as moisture can reduce solubility and stability.[15] Aliquoting the stock solution prevents repeated freeze-thaw cycles that can degrade the compound.[11]

Materials:

  • Q-VD-OPh, lyophilized powder (e.g., 1 mg vial)

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile, nuclease-free microcentrifuge tubes

Procedure:

  • Centrifugation: Briefly centrifuge the vial of lyophilized Q-VD-OPh to ensure all powder is at the bottom.

  • Reconstitution: To prepare a 10 mM stock solution , add 195 µL of high-purity DMSO to 1 mg of Q-VD-OPh.[4][11][12]

    • Calculation: (1 mg / 513.5 g/mol ) / 0.010 mol/L = 0.000195 L = 195 µL.

  • Dissolution: Vortex thoroughly until the solid is completely dissolved. Gentle warming to 37°C for 10 minutes can aid dissolution if necessary.[10]

  • Aliquoting and Storage: Dispense the 10 mM stock solution into smaller, single-use aliquots (e.g., 10-20 µL) in sterile microcentrifuge tubes. Store these aliquots at -20°C for up to 6 months.[11]

  • Preparing Working Solution: For a typical experiment, dilute the 10 mM stock directly into your cell culture medium to achieve the desired final concentration (e.g., 20 µM).

    • Example for 20 µM: Add 2 µL of 10 mM stock to 1 mL of culture medium (1:500 dilution).

Protocol 2: Assessing Apoptosis Inhibition using Q-VD-OPh and Flow Cytometry

Rationale: This protocol provides a self-validating system to assess the efficacy of Q-VD-OPh. It uses Annexin V to detect the externalization of phosphatidylserine (an early apoptotic marker) and Propidium Iodide (PI) to identify cells that have lost membrane integrity (late apoptotic/necrotic cells).[16][17] The inclusion of multiple controls is essential for unambiguous data interpretation.

Workflow A 1. Cell Seeding & Culture B 2. Treatment Groups A->B C1 Untreated Control B->C1 Group 1 C2 Vehicle Control (DMSO) B->C2 Group 2 C3 Apoptosis Inducer (e.g., Staurosporine) B->C3 Group 3 C4 Q-VD-OPh + Apoptosis Inducer B->C4 Group 4 D 3. Incubation C1->D C2->D C3->D C4->D E 4. Cell Harvesting (Collect supernatant + adherent cells) D->E F 5. Staining (Annexin V & Propidium Iodide) E->F G 6. Flow Cytometry Analysis F->G H 7. Data Interpretation (Quantify Live, Apoptotic, Necrotic) G->H

Caption: Experimental workflow for an apoptosis inhibition assay using Q-VD-OPh.

Materials:

  • Cultured cells (adherent or suspension)

  • Apoptosis-inducing agent (e.g., Staurosporine, TNF-α)

  • 10 mM Q-VD-OPh stock solution

  • Annexin V-FITC/PI Apoptosis Detection Kit (contains Annexin V conjugate, PI solution, and 1X Binding Buffer)[17][18]

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Preparation: Seed cells at an appropriate density to ensure they are in the logarithmic growth phase at the time of treatment.

  • Treatment Setup (Controls are critical):

    • Negative Control: Untreated cells.

    • Vehicle Control: Cells treated with the same final concentration of DMSO that will be used for the Q-VD-OPh condition. This validates that the vehicle itself is not causing apoptosis or toxicity.

    • Positive Control: Cells treated with the apoptosis-inducing agent alone. This confirms the stimulus is effective in your system.

    • Test Condition: Cells pre-incubated with the desired final concentration of Q-VD-OPh (e.g., 20 µM) for 30-60 minutes, followed by the addition of the apoptosis-inducing agent.

  • Incubation: Incubate the cells for the time required for the specific inducer to cause apoptosis (e.g., 4-24 hours).

  • Cell Harvesting:

    • For suspension cells, gently pellet by centrifugation.

    • For adherent cells, first collect the supernatant (which contains floating, potentially apoptotic cells), then detach the remaining adherent cells (e.g., with Trypsin-EDTA). Combine the supernatant and detached cells to ensure all cell populations are analyzed.

  • Washing: Wash the collected cells twice with cold PBS to remove culture medium. Centrifuge at ~500 x g for 5 minutes between washes.

  • Staining:

    • Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of ~1 x 10⁶ cells/mL.

    • Add Annexin V-FITC (typically 5 µL per 100 µL of cell suspension).

    • Add Propidium Iodide (typically 5 µL per 100 µL of cell suspension).

    • Gently vortex and incubate in the dark at room temperature for 15 minutes.

  • Analysis: Analyze the samples by flow cytometry within one hour.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Field Insights and Troubleshooting

  • Dose-Dependent Effects: While Q-VD-OPh is excellent at inhibiting caspase activity and DNA fragmentation at low concentrations (0.05 - 2 µM), complete prevention of other downstream events, like PARP-1 cleavage or loss of cell adhesion, may require higher concentrations (10 µM).[19] This highlights the importance of measuring multiple apoptotic markers.

  • Beyond Apoptosis: Pan-caspase inhibition can sometimes reveal or promote other forms of cell death, such as necroptosis.[20] If you inhibit apoptosis but still observe cell death, consider investigating alternative pathways. Co-treatment with a necroptosis inhibitor like Necrostatin-1 may be informative.[15]

  • Non-Apoptotic Roles: Caspases have roles beyond cell death. Q-VD-OPh has been used to uncover non-apoptotic functions of caspases in processes like cellular differentiation, demonstrating its utility as a probe for broader caspase biology.[8]

  • In Vivo Considerations: The stability and ability of Q-VD-OPh to cross the blood-brain barrier make it a powerful tool for neurological disease models.[2] Chronic administration has shown protective effects in models of stroke and Alzheimer's disease.[2][10]

Conclusion

Q-VD-OPh represents the gold standard for pan-caspase inhibition in modern cell biology research. Its high potency, low toxicity, and true broad-spectrum activity provide researchers with a reliable and effective tool to dissect the complex role of caspases in health and disease.[4][5] By understanding its mechanism and employing rigorously controlled experimental designs, scientists and drug development professionals can generate clear, reproducible data, advancing our collective understanding of apoptosis and related cellular processes.

References

  • AnyGenes. (n.d.). Caspase Activation. Retrieved from [Link]

  • McIlwain, D. R., Berger, T., & Mak, T. W. (2015). Inhibition of Apoptosis and Efficacy of Pan Caspase Inhibitor, Q-VD-OPh, in Models of Human Disease. Journal of Cellular and Molecular Medicine, 19(2), 257-264. Retrieved from [Link]

  • Reed, J. C. (2000). Caspase Activation Pathways: an Overview. In Holland-Frei Cancer Medicine. 6th edition. BC Decker. Retrieved from [Link]

  • Wikipedia. (n.d.). Caspase. Retrieved from [Link]

  • Martin, S. J., & Green, D. R. (2008). Caspase activation cascades in apoptosis. Biochemical Society Transactions, 36(Pt 1), 1-8. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Role of Caspases in Apoptosis. Retrieved from [Link]

  • Caserta, T. M., Smith, A. N., Gultice, A. D., Reedy, M. A., & Brown, T. L. (2003). Q-VD-OPH a broad spectrum caspase inhibitor with potent antiapoptotic properties. Apoptosis, 8(4), 345-352. Retrieved from [Link]

  • Khuu, L., Pillay, A., Prichard, A., & Allen, L. A. H. (2025). Effects of the pan-caspase inhibitor Q-VD-OPh on human neutrophil lifespan and function. PLoS ONE, 20(1), e0316912. Retrieved from [Link]

  • Khuu, L., Pillay, A., Prichard, A., & Allen, L. A. H. (2025). Effects of the pan-caspase inhibitor Q-VD-OPh on human neutrophil lifespan and function. PLoS ONE, 20(1), e0316912. Retrieved from [Link]

  • Kuželová, K., Grebeňová, D., & Brodská, B. (2011). Dose-dependent effects of the caspase inhibitor Q-VD-OPh on different apoptosis-related processes. Journal of Cellular Biochemistry, 112(11), 3334-3342. Retrieved from [Link]

  • Estornes, Y., et al. (2018). The anti-caspase inhibitor Q-VD-OPH prevents AIDS disease progression in SIV-infected rhesus macaques. Journal of Clinical Investigation, 128(5), 1839-1852. Retrieved from [Link]

  • McIlwain, D. R., Berger, T., & Mak, T. W. (2015). Inhibition of Apoptosis and Efficacy of Pan Caspase Inhibitor, Q-VD-OPh, in Models of Human Disease. R Discovery. Retrieved from [Link]

  • Colak, A., et al. (2011). Q-VD-OPh, a pancaspase inhibitor, reduces trauma-induced apoptosis and improves the recovery of hind-limb function in rats after spinal cord injury. Journal of Neurosurgery: Spine, 15(5), 564-572. Retrieved from [Link]

  • Merck. (n.d.). Tools & Tips for Analyzing Apoptosis: A Kit Selection Guide. Retrieved from [Link]

  • Rieger, A. M., Nelson, K. L., Konowalchuk, J. D., & Barreda, D. R. (2011). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Journal of Visualized Experiments, (51), 2597. Retrieved from [Link]

  • DeNovix. (2025). Apoptosis Assay Protocol | Technical Note 244. Retrieved from [Link]

Sources

Q-VD(OMe)-OPh: The Next-Generation Caspase Inhibitor for Neurodegenerative Intervention

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The failure of first-generation caspase inhibitors (e.g., Z-VAD-FMK) in clinical translation was largely driven by poor blood-brain barrier (BBB) permeability, metabolic instability, and fluoromethyl ketone (FMK)-associated toxicity. Q-VD(OMe)-OPh (Quinoline-Val-Asp-Difluorophenoxymethylketone) represents a third-generation pan-caspase inhibitor engineered to overcome these pharmacological barriers.

This technical guide analyzes the mechanistic superiority of Q-VD(OMe)-OPh, details its application in Alzheimer’s (AD), Parkinson’s (PD), and Huntington’s (HD) disease models, and provides a validated experimental workflow for researchers. Unlike its predecessors, Q-VD(OMe)-OPh offers irreversible inhibition with nanomolar potency, nontoxicity at high doses, and proven CNS penetration, making it the current gold standard for investigating the apoptosis-inflammation axis in neurodegeneration.

Molecular Pharmacology & Mechanism

Structural Advantage

Q-VD(OMe)-OPh differs from legacy inhibitors through its carboxy-terminal O-phenoxy (OPh) group.

  • Legacy (Z-VAD-FMK): The FMK group is metabolized into fluoroacetate, a potent toxin that disrupts the aconitase step of the Krebs cycle, leading to neurotoxicity independent of caspase inhibition.

  • Next-Gen (Q-VD-OPh): The difluorophenoxy leaving group is biologically inert upon cleavage, allowing for high-dose administration (up to 120 mg/kg) without off-target lethality. The N-terminal quinoline group enhances lipophilicity, facilitating BBB transport.

Potency Profile (IC50 Data)

Q-VD(OMe)-OPh exhibits broad-spectrum efficacy against both initiator and executioner caspases.[1]

Target ProteaseIC50 (nM)Biological Role
Caspase-7 48Executioner (Apoptosis)
Caspase-3 25 - 100Executioner (Apoptosis/Tau Cleavage)
Caspase-1 < 400Inflammation (Pyroptosis/Inflammasome)
Caspase-8 < 100Extrinsic Apoptosis
Caspase-9 < 100Intrinsic (Mitochondrial) Apoptosis
Caspase-12 < 400ER Stress
Mechanism of Action

The inhibitor functions as a suicide substrate. The caspase enzyme attacks the aspartic acid residue, displacing the OPh leaving group and forming a stable, irreversible thioether bond with the catalytic cysteine.

MOA cluster_legend Reaction Kinetics Enzyme Active Caspase (Catalytic Cysteine-SH) Complex Enzyme-Inhibitor Complex (Thioether Bond) Enzyme->Complex Nucleophilic Attack Inhibitor Q-VD(OMe)-OPh (Asp-OPh Group) Inhibitor->Complex Leaving 2,6-Difluorophenol (Non-Toxic Leaving Group) Complex->Leaving Displacement Irreversible Inhibition Irreversible Inhibition

Figure 1: Mechanism of irreversible caspase inactivation by Q-VD(OMe)-OPh.

Mechanistic Rationale in Neurodegeneration

Neurodegenerative pathology is rarely purely apoptotic. It involves a crosstalk between mitochondrial apoptosis (neuronal loss) and inflammasome activation (glial activation). Q-VD(OMe)-OPh is unique because it potently inhibits both arms of this axis.

The Dual-Pathway Blockade
  • Neuronal Survival: Blocks Caspase-3/6/9, preventing the cleavage of Tau (AD) and Huntingtin (HD), and stopping DNA fragmentation.

  • Neuroinflammation: Blocks Caspase-1, preventing the maturation of IL-1β and IL-18, thereby reducing the "cytokine storm" associated with microglial activation.

Pathways Stress Cellular Stress (ROS, Misfolded Proteins) Mito Mitochondria Stress->Mito Inflammasome Inflammasome (NLRP3) Stress->Inflammasome CytC Cytochrome c Mito->CytC Casp9 Caspase-9 CytC->Casp9 Casp3 Caspase-3/7 Casp9->Casp3 Apoptosis Neuronal Apoptosis (Tau Cleavage/Cell Death) Casp3->Apoptosis Casp1 Caspase-1 Inflammasome->Casp1 Cytokines IL-1β / IL-18 (Neuroinflammation) Casp1->Cytokines QVD Q-VD-OPh (Blockade) QVD->Casp9 QVD->Casp3 QVD->Casp1

Figure 2: Q-VD-OPh intercepts both the intrinsic apoptotic cascade and the inflammatory pyroptotic pathway.

Preclinical Efficacy Data

The following table synthesizes key in vivo findings demonstrating the translational potential of Q-VD-OPh.

Disease ModelProtocol (In Vivo)Key OutcomeMechanistic Insight
Alzheimer's (TgCRND8) 10 mg/kg IP, 3x/week (3 months)Reduced Tau cleavage; No effect on Aβ plaques.[2]Prevents Caspase-3 mediated truncation of Tau, a precursor to NFT formation [1].
Parkinson's (MPTP) 20 mg/kg IP (Acute/Sub-acute)Preserved SNpc dopaminergic neurons.Blocks mitochondrial apoptotic cascade initiated by MPP+ toxicity [2].
Huntington's (R6/2) 20 mg/kg IP (Daily)Delayed motor dysfunction; Extended survival.Inhibits cleavage of mutant Huntingtin (mHtt), reducing toxic fragment aggregation [3].
Stroke (Neonatal HI) 10 mg/kg IP (Post-injury)Reduced infarct volume by ~30%.Effective even when administered 12-24h post-injury (Therapeutic Window) [4].

Technical Guide: Experimental Protocols

Reagent Preparation (Critical)
  • Storage: Store lyophilized powder at -20°C. Desiccate before opening.

  • Stock Solution: Dissolve in 100% DMSO to a concentration of 10 mM or 20 mM .

    • Note: Q-VD-OPh is hydrophobic. Ensure complete dissolution by vortexing.

    • Stability:[3] Aliquot stock and store at -20°C. Avoid freeze-thaw cycles (>3 cycles significantly reduces potency).

In Vitro Protocol (Cell Culture)

Objective: Determine anti-apoptotic efficacy in neuronal cultures (e.g., SH-SY5Y or Primary Cortical Neurons).

  • Seeding: Plate cells at 1x10^5 cells/well in 96-well format.

  • Pre-incubation: Add Q-VD-OPh 1 hour prior to inducing stress (e.g., Staurosporine, Aβ1-42).

    • Dose Range: 5 µM - 20 µM (Standard effective dose is 10 µM ).

    • Control: Vehicle control must contain equivalent DMSO concentration (Final DMSO < 0.1%).

  • Induction: Add apoptotic stimulus.

  • Assay: Measure viability (ATP/MTS) or Caspase-3/7 activity (DEVD-luminescence) at 24h.

    • Expectation: >80% rescue of viability compared to untreated stressed control.

In Vivo Protocol (Mice)

Objective: Systemic administration for CNS neuroprotection.

Vehicle Formulation:

  • Standard: 100% DMSO stock diluted 1:100 into sterile PBS is not recommended due to precipitation.

  • Optimized Vehicle: 5% DMSO + 45% PEG-400 + 50% Saline.

    • Step 1: Dissolve Q-VD-OPh in DMSO.[4]

    • Step 2: Add PEG-400 and vortex.

    • Step 3: Slowly add warm Saline while vortexing.

Administration:

  • Route: Intraperitoneal (IP) injection.

  • Dosage:

    • Acute Models (Stroke/Trauma):20 mg/kg (Single bolus or q12h).

    • Chronic Models (AD/PD):10 mg/kg (3x per week or daily).

  • Validation: Harvest brain tissue at endpoint.

    • Western Blot:[5] Probe for Cleaved PARP or Cleaved Caspase-3 . Absence of cleaved bands confirms in vivo efficacy.

Translational Challenges & Expert Insights

The "Double-Edged Sword" of Survival

While Q-VD-OPh is superior to Z-VAD, long-term pan-caspase inhibition carries theoretical risks. Caspases are involved in physiological synaptic pruning and immune regulation.

  • Observation: In some stroke models, functional recovery observed at 2 weeks diminished by 2 months despite tissue preservation. This suggests that "saved" neurons may not be functionally integrated or that delayed necrosis occurs [4].

  • Recommendation: For chronic studies (>1 month), monitor animals for tumor formation (due to impaired apoptosis in dividing cells) and immune suppression.

Specificity vs. Potency

Q-VD-OPh is a pan-caspase inhibitor.[1][4][5][6][7] In specific research contexts where distinguishing between Inflammation (Caspase-1) and Apoptosis (Caspase-3) is critical, Q-VD-OPh should be used alongside specific inhibitors (e.g., Z-DEVD-FMK for Caspase-3 or VX-765 for Caspase-1) to dissect the pathway.

References

  • Caspase activation in transgenic mice with Alzheimer-like pathology: results from a pilot study utilizing the caspase inhibitor, Q-VD-OPh. Source: National Institutes of Health (PubMed) URL:[Link]

  • Inhibition of Apoptosis and Efficacy of Pan Caspase Inhibitor, Q-VD-OPh, in Models of Human Disease. Source: National Institutes of Health (PMC) URL:[Link]

  • Q-VD-OPh, a broad spectrum caspase inhibitor with potent antiapoptotic properties. Source:[4][6][8][9] PubMed URL:[10][Link]

  • Delayed, long-term administration of the caspase inhibitor Q-VD-OPh reduced brain injury induced by neonatal hypoxia-ischemia. Source: PubMed URL:[10][Link]

  • Dose-dependent effects of the caspase inhibitor Q-VD-OPh on different apoptosis-related processes. Source: PubMed URL:[10][Link]

Sources

The Investigator's Guide to Non-Toxic Caspase Inhibitors for In Vivo Research

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Technical Guide

For researchers, scientists, and drug development professionals, the ability to modulate apoptosis in vivo opens up new avenues for understanding and treating a wide range of diseases. Caspases, a family of cysteine-aspartic proteases, are central executioners of apoptosis, making them prime therapeutic targets. However, the translation of caspase inhibition from in vitro to in vivo models has been hampered by issues of toxicity and off-target effects. This guide provides a comprehensive overview of non-toxic caspase inhibitors that have shown promise in in vivo research, with a focus on their mechanisms, practical application, and the design of robust experimental protocols.

The Rationale for In Vivo Caspase Inhibition: Beyond the Petri Dish

While in vitro studies provide valuable mechanistic insights, the complex interplay of cellular signaling, pharmacokinetics, and systemic effects in a living organism necessitates the use of in vivo models. Non-toxic caspase inhibitors are critical tools for dissecting the role of apoptosis in diseases such as neurodegenerative disorders, liver disease, and sepsis.[1][2] By reversibly or irreversibly binding to the active site of caspases, these inhibitors can prevent the downstream cascade of events that lead to programmed cell death, allowing researchers to study the functional consequences in a physiologically relevant context.[3]

The primary challenge in developing in vivo-compatible caspase inhibitors has been to uncouple their therapeutic efficacy from systemic toxicity.[4] Early-generation inhibitors, such as Z-VAD-FMK, while effective in vitro, have been associated with in vivo toxicity, limiting their utility.[4][5] This has driven the development of novel, non-toxic alternatives with improved pharmacokinetic and pharmacodynamic profiles.

A Comparative Analysis of Leading Non-Toxic Caspase Inhibitors

Several non-toxic caspase inhibitors have emerged as valuable tools for in vivo research. This section provides a comparative overview of three prominent examples: Emricasan (IDN-6556), VX-166, and Q-VD-OPh.

FeatureEmricasan (IDN-6556)VX-166Q-VD-OPh
Target(s) Pan-caspase inhibitor (caspases-1, -3, -6, -7, -8, -9)[3]Broad-spectrum/pan-caspase inhibitor[6]Pan-caspase inhibitor (caspases-1, -3, -7, -8, -9, -10, -12)[7]
Mechanism Irreversible, covalent binding to the active site cysteine[3]Potent anti-apoptotic activity[6]Irreversible, forms a thioether bond with the active site cysteine[8]
Administration Oral, Intraperitoneal (i.p.)[5][9][10]Intravenous (i.v.) bolus, continuous infusion via mini-osmotic pump[6][11]Intraperitoneal (i.p.)
In Vivo Models Liver disease (NASH, cirrhosis), portal hypertension[5][9]Sepsis, endotoxic shock[6][11]Neurological disorders (stroke, spinal cord injury)[5][12][13][14]
Key Features Orally bioavailable, extensive preclinical and clinical data[6][9]Advantageous pharmacokinetic and toxicity profile[6][11]Crosses the blood-brain barrier, non-toxic even at high concentrations[8][12][15]
Limitations Clinical trials for NASH did not meet primary endpoints due to lack of efficacyLimited publicly available data on long-term toxicity.Potential for gender-specific effects in some models[13]

Core Signaling Pathways Amenable to Inhibition

Understanding the specific caspase-mediated signaling pathways is crucial for designing and interpreting in vivo studies. The following diagrams illustrate the points of intervention for pan-caspase inhibitors in key apoptotic and inflammatory pathways.

Inflammasome Inflammasome Activation (PAMPs/DAMPs) Pro_Casp1 Pro-Caspase-1 Inflammasome->Pro_Casp1 recruits Casp1 Caspase-1 Pro_Casp1->Casp1 autocleavage Pro_IL1b Pro-IL-1β Casp1->Pro_IL1b cleaves GSDMD Gasdermin D Casp1->GSDMD cleaves IL1b IL-1β (Inflammation) Pro_IL1b->IL1b GSDMD_N GSDMD-N (Pyroptosis) GSDMD->GSDMD_N Inhibitor Pan-Caspase Inhibitor (e.g., Emricasan, VX-166, Q-VD-OPh) Inhibitor->Casp1 inhibits Death_Receptors Death Receptors (e.g., Fas, TNFR1) DISC DISC Formation (FADD, Pro-Caspase-8) Death_Receptors->DISC ligand binding Pro_Casp8 Pro-Caspase-8 DISC->Pro_Casp8 recruits Casp8 Caspase-8 Pro_Casp8->Casp8 dimerization & autocleavage Pro_Casp3 Pro-Caspase-3 Casp8->Pro_Casp3 cleaves Casp3 Caspase-3 Pro_Casp3->Casp3 Apoptosis_Substrates Apoptotic Substrates (e.g., PARP, ICAD) Casp3->Apoptosis_Substrates cleaves Apoptosis Apoptosis Apoptosis_Substrates->Apoptosis Inhibitor Pan-Caspase Inhibitor (e.g., Emricasan, Q-VD-OPh) Inhibitor->Casp8 inhibits Inhibitor->Casp3 inhibits

Extrinsic Apoptosis Pathway

Mito_Stress Mitochondrial Stress (e.g., DNA damage) Cyto_c Cytochrome c Release Mito_Stress->Cyto_c Apaf1 Apaf-1 Cyto_c->Apaf1 binds Apoptosome Apoptosome Formation Apaf1->Apoptosome Casp9 Caspase-9 Apoptosome->Casp9 activates Pro_Casp9 Pro-Caspase-9 Pro_Casp9->Apoptosome recruited to Pro_Casp3 Pro-Caspase-3 Casp9->Pro_Casp3 cleaves Casp3 Caspase-3 Pro_Casp3->Casp3 Apoptosis_Substrates Apoptotic Substrates (e.g., PARP, ICAD) Casp3->Apoptosis_Substrates cleaves Apoptosis Apoptosis Apoptosis_Substrates->Apoptosis Inhibitor Pan-Caspase Inhibitor (e.g., Emricasan, Q-VD-OPh) Inhibitor->Casp9 inhibits Inhibitor->Casp3 inhibits

Intrinsic Apoptosis Pathway

Experimental Protocols: A Framework for Self-Validating In Vivo Studies

The integrity of in vivo research with caspase inhibitors hinges on well-designed, reproducible protocols. A "self-validating" protocol incorporates appropriate controls and multiple endpoints to confirm target engagement and biological effect.

General Considerations for In Vivo Administration
  • Vehicle Selection: The choice of vehicle is critical for inhibitor solubility and animal welfare. For intraperitoneal injections, sterile saline or a solution containing a low percentage of DMSO (e.g., 80-100% for Q-VD-OPh) is often used. For oral administration, formulations in carboxymethylcellulose (CMC-Na) can create a homogenous suspension. [16]Always include a vehicle-only control group.

  • Dosing and Timing: The optimal dose and administration schedule will vary depending on the inhibitor, animal model, and disease state. Pilot studies are essential to determine the therapeutic window. For example, in a murine model of sepsis, VX-166 was administered as a repeat intravenous bolus (e.g., 30 mg/kg) at 0, 4, 8, and 12 hours post-lipopolysaccharide (LPS) challenge. [6][11]In a rat model of cirrhosis, Emricasan was given orally at 10 mg/kg/day. [5]For neuroprotection studies, Q-VD-OPh has been administered intraperitoneally at 20 mg/kg. * Animal Welfare: Closely monitor animals for any signs of distress or toxicity, including weight loss, changes in behavior, or signs of pain. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

Workflow for an In Vivo Caspase Inhibitor Study

Acclimatization Animal Acclimatization & Baseline Measurements Disease_Induction Disease Model Induction (e.g., LPS, MCAO, CCl4) Acclimatization->Disease_Induction Randomization Randomization into Treatment Groups Disease_Induction->Randomization Treatment Inhibitor/Vehicle Administration Randomization->Treatment Monitoring In-Life Monitoring (e.g., weight, behavior) Treatment->Monitoring Endpoint_Collection Endpoint Data Collection (e.g., functional tests) Monitoring->Endpoint_Collection Tissue_Harvest Tissue & Blood Harvest Endpoint_Collection->Tissue_Harvest Analysis Biochemical & Histological Analysis Tissue_Harvest->Analysis

General In Vivo Experimental Workflow
Step-by-Step Protocol: Assessing Efficacy in a Murine Model of Liver Injury

This protocol outlines a self-validating approach to evaluate the efficacy of a pan-caspase inhibitor (e.g., Emricasan) in a carbon tetrachloride (CCl4)-induced model of liver fibrosis in mice.

1. Animal Model and Treatment:

  • Acclimatize C57BL/6 mice for at least one week.

  • Induce liver fibrosis by intraperitoneal injection of CCl4 (e.g., 1 mL/kg of a 10% solution in corn oil) twice weekly for 4-8 weeks.

  • Randomly assign mice to two groups: Vehicle control (e.g., 0.9% dimethylcarboxycellulose, oral gavage) and Emricasan (e.g., 10 mg/kg/day, oral gavage). [5]* Administer treatment daily for the duration of the CCl4 injections.

  • Include a naive control group that receives no CCl4 or treatment.

2. In-Life Assessments (Self-Validation Point 1):

  • Monitor body weight twice weekly. Significant weight loss can indicate toxicity.

  • Observe general health and behavior daily.

3. Endpoint Analysis (24 hours after the final CCl4 injection):

  • Blood Collection: Collect blood via cardiac puncture for serum analysis.

    • Liver Function Tests (Self-Validation Point 2): Measure serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST). [17]A significant reduction in the Emricasan group compared to the vehicle group indicates hepatoprotection.

  • Tissue Harvest: Perfuse the liver with saline and harvest portions for different analyses.

    • Histology (Self-Validation Point 3): Fix a portion of the liver in 10% neutral buffered formalin for paraffin embedding.

      • Sirius Red Staining: To visualize and quantify collagen deposition (fibrosis).

      • Immunohistochemistry for α-Smooth Muscle Actin (α-SMA): To identify activated hepatic stellate cells, a key driver of fibrosis.

    • Apoptosis Assessment (Self-Validation Point 4):

      • TUNEL Assay: On paraffin-embedded sections, perform a TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay to detect DNA fragmentation, a hallmark of apoptosis. [1]A reduction in TUNEL-positive cells in the Emricasan group confirms target engagement.

      • Caspase-3/7 Activity Assay: Homogenize a fresh portion of the liver and perform a fluorometric or colorimetric assay using a specific substrate (e.g., Ac-DEVD-pNA or Ac-DEVD-AMC) to measure the activity of executioner caspases. [18][19]A decrease in activity in the treated group provides direct evidence of caspase inhibition.

4. Data Interpretation:

  • A successful experiment will demonstrate that the caspase inhibitor, compared to the vehicle, significantly:

    • Reduces serum ALT and AST levels.

    • Decreases collagen deposition and α-SMA expression.

    • Reduces the number of TUNEL-positive hepatocytes.

    • Inhibits caspase-3/7 activity in liver lysates.

Navigating the Challenges and Looking to the Future

While non-toxic caspase inhibitors offer tremendous potential, researchers must be mindful of potential challenges. The timing of inhibitor administration is critical; in acute injury models, early intervention is often necessary. [6][11]The choice between a pan-caspase inhibitor and a more specific inhibitor will depend on the scientific question. While pan-caspase inhibitors are excellent tools for determining the overall role of apoptosis, specific inhibitors may be required to dissect the contributions of individual caspases.

The future of in vivo caspase inhibition lies in the development of next-generation inhibitors with improved specificity and delivery mechanisms. This includes the exploration of allosteric inhibitors and novel delivery systems to target specific tissues or cell types. [18]As our understanding of the nuanced roles of caspases in health and disease continues to grow, so too will the sophistication of the tools we use to study them in vivo.

References

  • Vassiliou, E. K., & Murphy, P. G. (2001). Caspase inhibition: a potential therapeutic strategy in neurological diseases. PubMed. [Link]

  • Emricasan - Grokipedia. (n.d.). [Link]

  • Barreyro, F. J., Holod, S., & Finocchietto, P. V. (2015). Caspase inhibitors for the treatment of liver disease: friend or foe?. PMC. [Link]

  • Conatus Pharmaceuticals. (2016, May 4). Conatus Extends Positive Results With Emricasan In Phase 2 Liver Cirrhosis Clinical Trial. PR Newswire. [Link]

  • O'Brien, T., & Lee, D. (2001). Caspase inhibitors as neuroprotective agents. Emerging Drugs, 6(1), 81-94.
  • Brown, G. C., & Neher, J. J. (2012). Caspase Inhibitors Protect Neurons by Enabling Selective Necroptosis of Inflamed Microglia. The Journal of biological chemistry. [Link]

  • Weber, P., et al. (2009). VX-166, a novel potent small molecule caspase inhibitor, as a promising new treatment for sepsis. PMC. [Link]

  • Groborz, K. M., et al. (2025, February 11). Delivery of caspase inhibitors through GSDMD pores to inhibit pyroptosis. bioRxiv. [Link]

  • Akpan, N., & Troy, C. M. (2013). Intranasal Delivery of Caspase-9 Inhibitor Reduces Caspase-6-Dependent Axon/Neuron Loss and Improves Neurological Function after Stroke. PMC. [Link]

  • Luyendyk, J. P., et al. (2017). Caspase Inhibition Reduces Hepatic Tissue Factor-Driven Coagulation In Vitro and In Vivo. Oxford Academic. [Link]

  • Witek, K., et al. (2017). Caspase 3 inactivation protects against hepatic cell death and ameliorates fibrogenesis in a diet induced NASH model. PMC. [Link]

  • Linton, S. D., et al. (2005). First-in-Class Pan Caspase Inhibitor Developed for the Treatment of Liver Disease. Journal of medicinal chemistry. [Link]

  • Caserta, T. M., et al. (2003). Q-VD-OPH a broad spectrum caspase inhibitor with potent antiapoptotic properties. Apoptosis. [Link]

  • Barreyro, F. J., et al. (2015). Emricasan Ameliorates Portal Hypertension and Liver Fibrosis in Cirrhotic Rats Through a Hepatocyte-Mediated Paracrine Mechanism. PMC. [Link]

  • University of California San Diego. (2018, September 14). Caspase-2 enzyme inhibitor could provide effective way to stop aggressive fatty liver disease. News-Medical. [Link]

  • Abdel-Razik, A., & El-Wakeel, N. (2021). Efficacy and Safety of Emricasan in Liver Cirrhosis and/or Fibrosis. SciELO. [Link]

  • Abdel-Razik, A., & El-Wakeel, N. (2021). Efficacy and Safety of Emricasan in Liver Cirrhosis and/or Fibrosis. PMC. [Link]

  • Weber, P., et al. (2009). VX-166: a novel potent small molecule caspase inhibitor as a potential therapy for sepsis. Critical care. [Link]

  • Conatus Pharmaceuticals Inc. (2015, January 28). Conatus Pharmaceuticals' Pan-Caspase Inhibitor Emricasan Improves Survival & Portal Hypertension. Drug Development and Delivery. [Link]

  • Shiffman, M. L., et al. (2015). Randomised clinical trial: emricasan versus placebo significantly decreases ALT and caspase 3/7 activation in subjects with non-alcoholic fatty liver disease. Scholarship@Miami. [Link]

  • Healio. (2019, June 26). Emricasan fails to meet primary endpoint in NASH-cirrhosis trial. [Link]

  • Afar, D. E., & Germain, M. (2021). A long way to go: caspase inhibitors in clinical use. PMC. [Link]

  • Barreyro, F. J., et al. (2015). The pan-caspase inhibitor Emricasan (IDN-6556) decreases liver injury and fibrosis in a murine model of non-alcoholic steatohepatitis. PubMed. [Link]

  • Renolleau, S., et al. (2007). Specific caspase inhibitor Q-VD-OPh prevents neonatal stroke in P7 rat: a role for gender. PubMed. [Link]

  • Creative Bioarray. (2026, January 27). Caspase 3/7 Activity Assay: Principles, Protocols, and Practical Applications. [Link]

  • De Ras, M., et al. (2018). Emricasan, a pan caspase inhibitor, improves survival and portal hypertension in a murine model of common bile-duct ligation. eScholarship.org. [Link]

  • Weber, P., et al. (2009). VX-166: a novel potent small molecule caspase inhibitor as a potential therapy for sepsis. PubMed. [Link]

  • Caserta, T. M., et al. (2003). Q-VD-OPh, a broad spectrum caspase inhibitor with potent antiapoptotic properties. PubMed. [Link]

  • Yilmaz, E., & Duz, B. (2012). Q-VD-OPh, a pancaspase inhibitor, reduces trauma-induced apoptosis and improves the recovery of hind-limb function in rats after spinal cord injury. AVESİS. [Link]

  • Zhu, C., et al. (2014). Delayed, Long-Term Administration of the Caspase Inhibitor Q-VD-OPh Reduced Brain Injury Induced by Neonatal Hypoxia-Ischemia. Karger Publishers. [Link]

  • Renolleau, S., et al. (2007). Specific caspase inhibitor Q-VD-OPh prevents neonatal stroke in P7 rat: a role for gender. PubMed. [Link]

  • Biocompare. (n.d.). Pan Caspase Inhibitors. [Link]

  • Zhu, C., et al. (2014). Delayed, long-term administration of the caspase inhibitor Q-VD-OPh reduced brain injury induced by neonatal hypoxia-ischemia. PubMed. [Link]

  • Simon, F., et al. (2024). The caspase-inhibitor Emricasan efficiently counteracts cisplatin- and neomycin-induced cytotoxicity in cochlear cells. PMC. [Link]

  • Barreyro, F. J., et al. (2015). The pan-caspase inhibitor Emricasan (IDN-6556) decreases liver injury and fibrosis in a murine model of non-alcoholic steatohepatitis. PubMed. [Link]

  • Kim, M.-S., et al. (2018). Increased hepatic inflammation in a normal-weight mouse after long-term high-fat diet feeding. PMC. [Link]

  • Hoglen, N. C., et al. (2015). Carcinogenicity assessment of the pan-caspase inhibitor, emricasan, in Tg.rasH2 mice. Regulatory toxicology and pharmacology. [Link]

Sources

Methodological & Application

Technical Guide: Solubilization and Application of Q-VD-OPh in Cell Culture

[1]

Abstract

This technical guide provides a rigorous protocol for the preparation, storage, and application of Q-VD-OPh (Quinoline-Val-Asp-Difluorophenoxymethyl Ketone), a broad-spectrum irreversible caspase inhibitor.[1][2] Designed for researchers in apoptosis and cell death signaling, this document addresses critical solubility parameters in Dimethyl Sulfoxide (DMSO), calculates precise molarity-to-mass ratios, and outlines best practices for minimizing solvent cytotoxicity in sensitive cell lines.[1]

Introduction & Mechanism

Q-VD-OPh is a third-generation caspase inhibitor favored over earlier reagents (e.g., Z-VAD-FMK) due to its enhanced potency, cell permeability, and reduced cellular toxicity.[1] It functions by irreversibly binding to the catalytic sites of multiple caspases (Caspase-1, 3, 7, 8, 9, 10, and 12), effectively arresting the apoptotic cascade.[1][3]

Mechanism of Action

The following diagram illustrates the intervention points of Q-VD-OPh within the extrinsic and intrinsic apoptotic signaling pathways.

Caspase_PathwayDeathLigandDeath Ligand(FasL, TNF)Caspase8Caspase-8(Initiator)DeathLigand->Caspase8Extrinsic PathwayMitochondriaMitochondria(Cytochrome c Release)Caspase9Caspase-9(Initiator)Mitochondria->Caspase9Intrinsic PathwayCaspase3_7Caspase-3/7(Executioner)Caspase8->Caspase3_7CleavageCaspase9->Caspase3_7CleavageApoptosisApoptosis(Cell Death)Caspase3_7->ApoptosisSubstrate CleavageQVDQ-VD-OPh(Inhibitor)QVD->Caspase8InhibitsQVD->Caspase9InhibitsQVD->Caspase3_7Inhibits

Caption: Q-VD-OPh acts as a pan-caspase inhibitor, blocking both initiator (Cas-8,[1][3][4][5][6][7][8][9][10] 9) and executioner (Cas-3, 7) caspases.[1][2][3][4][5][6][7]

Physicochemical Properties

Before handling, verify the specific properties of your lot, as hydration states can slightly alter molecular weight.

PropertyValueNotes
Chemical Name Q-VD-OPhQuinoline-Val-Asp-Difluorophenoxymethyl Ketone
Molecular Weight ~513.49 g/mol Check vendor CoA; hydrates vary.[1][10][11]
Solubility (DMSO) ≥ 20 mg/mL (~38 mM)Highly soluble in organic solvents.
Solubility (Water) InsolubleDo not dissolve directly in aqueous media.[1][5][7]
Appearance White to off-white solidCrystalline powder.[1]
Storage (Solid) -20°CDesiccate to prevent hydrolysis.[1][6]

Protocol: Preparation of 10 mM Stock Solution

A 10 mM stock solution is the industry standard, allowing for convenient 1:1000 dilutions to reach a working concentration of 10 µM.

Materials Required[1][2][6][7][11][13][14][15][16][17]
  • Q-VD-OPh powder (e.g., 1 mg or 5 mg vial).[1]

  • Anhydrous DMSO (Dimethyl Sulfoxide), Cell Culture Grade (≥99.9% purity).[1]

  • Vortex mixer.[12][13]

  • Sterile amber microcentrifuge tubes (1.5 mL).

Step-by-Step Procedure
Step 1: Calculation

Calculate the volume of DMSO required using the formula:

1

Example for 1 mg vial:

  • Mass = 1.0 mg[1][2]

  • MW = 513.49 g/mol [1][5][14]

  • Target Concentration = 10 mM (0.01 M)

1
Step 2: Dissolution[12]
  • Equilibrate the vial of Q-VD-OPh to room temperature before opening to prevent water condensation.[1]

  • Add 195 µL of sterile anhydrous DMSO to the 1 mg vial.

  • Vortex vigorously for 30–60 seconds. The solution should be clear and colorless.

  • Optional Sterilization: If strict sterility is required, filter the stock through a 0.2 µm PTFE or Nylon syringe filter . Do not use Cellulose Acetate (CA) as DMSO dissolves it.[1]

Step 3: Aliquoting and Storage[2][15]
  • Aliquot the stock solution into small volumes (e.g., 10–20 µL) to avoid repeated freeze-thaw cycles.

  • Store aliquots at -20°C (stable for 6 months) or -80°C (stable for >1 year).

  • Protect from light.

Protocol: Application in Cell Culture

The working concentration for Q-VD-OPh typically ranges from 10 µM to 100 µM , with 20 µM being a common starting point for robust apoptosis inhibition.[1]

Critical Constraints
  • DMSO Tolerance: The final DMSO concentration in the culture well must remain below 0.5% (v/v) , ideally <0.1% , to avoid solvent-induced cytotoxicity or differentiation artifacts.[1]

  • Timing: Pre-incubate cells with Q-VD-OPh for 30–60 minutes prior to adding the apoptosis-inducing agent (e.g., Staurosporine, Fas Ligand).[1]

Dilution Workflow

To achieve a 20 µM final concentration in 2 mL of culture media:

  • Thaw a 10 mM stock aliquot at room temperature.

  • Direct Method (1:500 dilution):

    • Add 4 µL of 10 mM Stock directly to 2 mL of culture media.

    • Final DMSO concentration =

      
      .
      
  • Intermediate Dilution Method (Recommended for low concentrations):

    • Dilute 10 mM Stock 1:10 in sterile media or PBS to make a 1 mM Working Solution .

    • Add 40 µL of 1 mM Working Solution to 1.96 mL of media.

    • This improves pipetting accuracy for small volumes.

Experimental Design Diagram

The following flowchart outlines the preparation and application process.

Protocol_WorkflowPowderQ-VD-OPh Powder(Store at -20°C)Stock10 mM Stock Solution(1 mg + 195 µL DMSO)Powder->StockDissolveDMSOAnhydrous DMSO(Cell Culture Grade)DMSO->StockAliquotAliquot & Freeze(-20°C / -80°C)Stock->AliquotStorageAssayAssay Well(Final Conc: 10-100 µM)Aliquot->AssayDilute 1:1000(10 µM)CultureCell Culture Media(e.g., DMEM/RPMI)Culture->Assay

Caption: Workflow from lyophilized powder to cell culture application. Note the critical aliquoting step.

Troubleshooting & Controls

IssuePossible CauseSolution
Precipitation in Media Concentration too high or rapid addition.[1]Vortex media immediately upon addition. Do not exceed 100 µM. Ensure stock is fully dissolved.
Cell Toxicity DMSO concentration > 0.5%.Use a higher concentration stock (e.g., 20 mM) to reduce DMSO volume, or perform an intermediate dilution.[1]
Lack of Inhibition Compound degradation.Verify storage conditions. Avoid freeze-thaw cycles.[1][2] Ensure pre-incubation time (30-60 min).
Crystallization in Stock Stored at low temp.Warm tube to 37°C for 2-5 mins and vortex before use.
Mandatory Controls

Every experiment utilizing Q-VD-OPh must include a Vehicle Control :

  • Treat control cells with the exact same volume of DMSO used in the experimental condition (e.g., 0.2% DMSO), without the inhibitor. This validates that observed effects are due to Caspase inhibition, not solvent toxicity.

References

  • Cayman Chemical. Q-VD-OPh Product Information & Solubility. Retrieved from [1]

  • Caserta, T. M., et al. (2003).[1][6] Q-VD-OPh, a broad spectrum caspase inhibitor with potent antiapoptotic properties.[1][3][5][6][7][8] Apoptosis, 8(4), 345-352.[1][8] Retrieved from

  • R&D Systems. General Caspase Inhibitor Q-VD-OPh Application Note. Retrieved from [1]

  • ApexBio. Q-VD-OPh Protocol and Chemical Properties. Retrieved from [1]

  • Sigma-Aldrich. Handling and Solubility of Small Molecules in DMSO.[1] Retrieved from [1]

Application Notes and Protocols for Determining the Working Concentration of Q-VD(OMe)-OPh in Jurkat Cells

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Caspase Inhibition in Apoptosis Research

Apoptosis, or programmed cell death, is a fundamental biological process essential for tissue homeostasis, embryonic development, and the elimination of damaged or infected cells. The caspase family of cysteine proteases are central executioners of this intricate signaling cascade.[1] Dysregulation of apoptosis is a hallmark of numerous human pathologies, including cancer, autoimmune disorders, and neurodegenerative diseases. Consequently, the ability to modulate caspase activity is a powerful tool in both basic research and therapeutic development.

Q-VD(OMe)-OPh, a quinolyl-valyl-O-methylaspartyl-[-2,6-difluorophenoxy]-methyl ketone, has emerged as a third-generation, irreversible pan-caspase inhibitor with significant advantages over its predecessors.[1][2] Its enhanced cell permeability, broad-spectrum activity, and low cytotoxicity make it an invaluable reagent for the in vitro and in vivo study of apoptotic pathways.[2][3] This guide provides a comprehensive framework for determining the optimal working concentration of Q-VD(OMe)-OPh in Jurkat cells, a widely utilized human T-lymphocyte cell line model for studying apoptosis.

Mechanism of Action: Irreversible Inhibition of Caspase Activity

Q-VD(OMe)-OPh functions as an irreversible inhibitor by forming a stable thioether bond with the catalytic cysteine residue within the active site of caspases. This covalent modification permanently inactivates the enzyme, thereby blocking the downstream proteolytic cascade that culminates in the dismantling of the cell. Its broad specificity allows it to effectively inhibit both initiator caspases (e.g., caspase-8 and -9) and executioner caspases (e.g., caspase-3 and -7), providing a complete blockade of the major apoptotic pathways.[2][4]

cluster_0 Apoptotic Stimulus cluster_1 Caspase Cascade cluster_2 Q-VD(OMe)-OPh Inhibition Stimulus Stimulus Initiator Caspases Initiator Caspases Stimulus->Initiator Caspases activates Executioner Caspases Executioner Caspases Initiator Caspases->Executioner Caspases activates Apoptosis Apoptosis Executioner Caspases->Apoptosis executes QVD Q-VD(OMe)-OPh QVD->Initiator Caspases inhibits QVD->Executioner Caspases inhibits

Figure 1: Simplified schematic of Q-VD(OMe)-OPh's role in inhibiting the caspase cascade.

Jurkat Cells: A Model System for Apoptosis

Jurkat cells, an immortalized line of human T lymphocytes, are a cornerstone of apoptosis research due to their high sensitivity to various apoptotic stimuli and their well-characterized signaling pathways. They can be induced to undergo apoptosis through both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial-mediated) pathways, making them an ideal system for studying the efficacy of caspase inhibitors.

Table 1: Common Apoptosis Inducers in Jurkat Cells

InducerPathway ActivatedTypical Concentration Range
Anti-Fas (CD95) Antibody Extrinsic50 - 200 ng/mL
TRAIL (TNF-related apoptosis-inducing ligand) Extrinsic20 - 100 ng/mL
Staurosporine Intrinsic0.5 - 2 µM
Etoposide Intrinsic (DNA damage)10 - 50 µM
Camptothecin Intrinsic (Topoisomerase I inhibitor)5 - 20 µM
Actinomycin D Intrinsic (Transcription inhibitor)0.5 - 2 µg/mL

Protocol: Determining the Optimal Working Concentration of Q-VD(OMe)-OPh

This protocol is designed to establish the minimal effective concentration of Q-VD(OMe)-OPh required to inhibit apoptosis induced by a specific stimulus in Jurkat cells. A titration of the inhibitor is crucial as the optimal concentration can vary depending on the apoptosis inducer and the desired experimental endpoint.

Materials
  • Jurkat, Clone E6-1 cells (ATCC® TIB-152™)

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Q-VD(OMe)-OPh

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Apoptosis inducer of choice (see Table 1)

  • Phosphate-buffered saline (PBS)

  • Apoptosis detection reagents (e.g., Annexin V-FITC/Propidium Iodide kit, Caspase-3/7 activity assay kit)

  • 96-well and 6-well cell culture plates

  • Flow cytometer, fluorescence plate reader, or microscope for analysis

Experimental Workflow

Start Start Cell_Culture Culture and maintain Jurkat cells Start->Cell_Culture Seed_Cells Seed Jurkat cells in multi-well plates Cell_Culture->Seed_Cells Prepare_Inhibitor Prepare a 10 mM stock solution of Q-VD(OMe)-OPh in DMSO Pre_incubation Pre-incubate cells with a titration of Q-VD(OMe)-OPh (e.g., 0-50 µM) Prepare_Inhibitor->Pre_incubation Seed_Cells->Pre_incubation Induce_Apoptosis Add apoptosis inducer Pre_incubation->Induce_Apoptosis Incubate Incubate for the appropriate duration Induce_Apoptosis->Incubate Harvest_Cells Harvest cells Incubate->Harvest_Cells Analyze_Apoptosis Analyze apoptosis using desired method Harvest_Cells->Analyze_Apoptosis End End Analyze_Apoptosis->End

Figure 2: Step-by-step experimental workflow for determining the optimal Q-VD(OMe)-OPh concentration.

Step-by-Step Methodology
  • Jurkat Cell Culture:

    • Maintain Jurkat cells in suspension culture in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

    • Subculture the cells every 2-3 days to maintain a density between 2 x 10^5 and 1 x 10^6 cells/mL.

  • Preparation of Q-VD(OMe)-OPh Stock Solution:

    • Prepare a 10 mM stock solution of Q-VD(OMe)-OPh in sterile DMSO.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.

  • Cell Seeding:

    • Seed Jurkat cells in a 96-well or 6-well plate at a density of 5 x 10^5 cells/mL. The choice of plate format will depend on the downstream analysis method.

  • Inhibitor Pre-incubation:

    • Prepare serial dilutions of the Q-VD(OMe)-OPh stock solution in complete culture medium to achieve final concentrations for titration. A suggested starting range is 0, 1, 5, 10, 20, and 50 µM.

    • Add the diluted inhibitor to the appropriate wells.

    • Include a vehicle control (DMSO) at a concentration equivalent to the highest concentration of DMSO used in the inhibitor-treated wells.

    • Pre-incubate the cells with the inhibitor for 1-2 hours at 37°C. This allows for sufficient time for the inhibitor to permeate the cell membrane.

  • Induction of Apoptosis:

    • Prepare the apoptosis inducer at the desired concentration in complete culture medium.

    • Add the inducer to all wells except for the negative control wells (cells only and cells with inhibitor only).

    • The incubation time will vary depending on the inducer used (typically 4-24 hours).

  • Apoptosis Assessment:

    • Harvest the cells by centrifugation.

    • Analyze apoptosis using one or more of the following methods:

      • Annexin V/Propidium Iodide (PI) Staining by Flow Cytometry: This is a gold-standard method for quantifying apoptosis. Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains the nucleus of late apoptotic or necrotic cells with compromised membrane integrity.

      • Caspase Activity Assays: These assays utilize a fluorogenic or colorimetric substrate for specific caspases (e.g., DEVD for caspase-3/7) to measure their enzymatic activity. A decrease in signal in the presence of Q-VD(OMe)-OPh indicates successful inhibition.

      • DNA Fragmentation (Laddering) Assay: A hallmark of late-stage apoptosis is the cleavage of genomic DNA into nucleosomal fragments. This can be visualized as a characteristic ladder pattern on an agarose gel.

      • Western Blotting for PARP Cleavage: Poly (ADP-ribose) polymerase (PARP) is a substrate of activated caspase-3. Cleavage of PARP from its full-length form (116 kDa) to its cleaved fragment (89 kDa) is a reliable indicator of apoptosis.

Self-Validating Experimental Design: Essential Controls

To ensure the integrity of your results, the following controls are essential:

  • Negative Control (Untreated Cells): Jurkat cells in complete medium only. This establishes the baseline level of apoptosis in your cell culture.

  • Vehicle Control: Cells treated with the highest concentration of DMSO used in the experiment. This ensures that the solvent for the inhibitor is not inducing any cytotoxic effects.

  • Inhibitor-Only Control: Cells treated with the highest concentration of Q-VD(OMe)-OPh without the apoptosis inducer. This confirms that the inhibitor itself is not toxic at the concentrations used.[2]

  • Positive Control (Inducer-Only): Cells treated with the apoptosis inducer without the inhibitor. This demonstrates that the chosen inducer is effectively inducing apoptosis in your system.

Interpreting the Results: A Guide to Data Analysis

The optimal working concentration of Q-VD(OMe)-OPh is the lowest concentration that provides a statistically significant reduction in the apoptotic markers being measured, ideally returning them to baseline levels.

Table 2: Expected Outcomes of Apoptosis Assays with Effective Q-VD(OMe)-OPh Inhibition

AssayInducer-Only (Positive Control)Inducer + Q-VD(OMe)-OPh
Annexin V/PI Staining Increased percentage of Annexin V-positive cellsPercentage of Annexin V-positive cells similar to negative control
Caspase-3/7 Activity High fluorescence/colorimetric signalSignal reduced to baseline levels
DNA Laddering Clear ladder pattern on agarose gelNo or significantly reduced laddering
PARP Cleavage (Western Blot) Presence of the 89 kDa cleaved PARP fragmentPredominantly full-length PARP (116 kDa)

It is important to note that some inducers may cause cellular stress that is independent of caspase activation. Therefore, a complete rescue from cell death may not always be observed.

Troubleshooting Common Issues

  • Incomplete Inhibition of Apoptosis:

    • Insufficient inhibitor concentration: Increase the concentration of Q-VD(OMe)-OPh in your titration.

    • Inadequate pre-incubation time: Extend the pre-incubation period to 2-4 hours.

    • Caspase-independent cell death: The chosen inducer may be triggering a non-apoptotic cell death pathway. Consider using alternative inducers or specific inhibitors for other cell death pathways to confirm.

  • High Background Apoptosis in Controls:

    • Unhealthy cell culture: Ensure that Jurkat cells are in the logarithmic growth phase and have high viability before starting the experiment.

    • Contamination: Check for microbial contamination in your cell culture.

Conclusion: Empowering Your Apoptosis Research

Q-VD(OMe)-OPh is a potent and reliable tool for dissecting the intricate mechanisms of apoptosis. By following this detailed guide, researchers can confidently determine the optimal working concentration of Q-VD(OMe)-OPh for their specific experimental needs in Jurkat cells. This will enable the generation of robust and reproducible data, ultimately advancing our understanding of apoptosis and its role in health and disease.

References

  • Caserta, T. M., Smith, A. N., Gultice, A. D., Reedy, M. A., & Brown, T. L. (2003). Q-VD-OPh, a broad spectrum caspase inhibitor with potent antiapoptotic properties. Apoptosis, 8(4), 345–352. [Link]

  • Kuzelová, K., Macková, J., & Hyršlová Vaculová, A. (2011). Dose-dependent effects of the caspase inhibitor Q-VD-OPh on different apoptosis-related processes. Journal of Cellular Biochemistry, 112(11), 3334–3342. [Link]

  • Laforge, M., et al. (2018). The anti-caspase inhibitor Q-VD-OPH prevents AIDS disease progression in SIV-infected rhesus macaques. Journal of Clinical Investigation, 128(4), 1629–1643. [Link]

  • Tu, S., et al. (2006). Activation of Caspase-9, but Not Caspase-2 or Caspase-8, Is Essential for Heat-induced Apoptosis in Jurkat Cells. Journal of Biological Chemistry, 281(25), 17124–17134. [Link]

  • Bio-Rad Antibodies. (n.d.). Apoptosis Analysis by Flow Cytometry. Retrieved from [Link]

  • Shi, Y. (2002). Mechanisms of Caspase Activation and Inhibition. Molecular Cell, 9(3), 459-470. [Link]

  • ResearchGate. (n.d.). Q-Ve-OPh and Q-VD-OPh effects on Apoptotic DnA laddering in Jurkat Cells. Retrieved from [Link]

  • Caserta, T. M., et al. (2010). Q-VE-OPh, a Negative Control for O-Phenoxy-Conjugated Caspase Inhibitors. Journal of Cell Death, 3, JCD.S5906. [Link]

  • Lemaire, C., et al. (1998). Caspase-dependent activation of cyclin-dependent kinases during Fas-induced apoptosis in Jurkat cells. Proceedings of the National Academy of Sciences, 95(22), 13056-13061. [Link]

  • Thayyullathil, F., et al. (2018). Molecular mechanism of apoptosis induction in Jurkat E6-1 cells by Tribulus terrestris alkaloids extract. Pharmacognosy Magazine, 14(53), 136-143. [Link]

  • Oh, S. H., et al. (2005). Caspase-2 and Caspase-7 Are Involved in Cytolethal Distending Toxin-Induced Apoptosis in Jurkat and MOLT-4 T-Cell Lines. Infection and Immunity, 73(3), 1533-1541. [Link]

  • ResearchGate. (n.d.). Activation of caspase-3-like protease and cell death in Jurkat cells exposed to genotoxic treatments. Retrieved from [Link]

  • ResearchGate. (n.d.). Caspase activation and cytochrome c release during apoptotic processes in Jurkat and HB2-8 cells. Retrieved from [Link]

  • PubMed. (2003). Q-VD-OPh, a broad spectrum caspase inhibitor with potent antiapoptotic properties. Retrieved from [Link]

  • Frontiers. (2023). Apoptosis-mediated inhibition of human T-cell acute lymphoblastic leukemia upon treatment with Staphylococus Aureus enterotoxin-superantigen. Retrieved from [Link]

  • ResearchGate. (n.d.). Apoptosis assay on Jurkat T-cell lines. Retrieved from [Link]

  • BMC. (2010). Apoptosis induction in Jurkat cells and sCD95 levels in women's sera are related with the risk of developing cervical cancer. Retrieved from [Link]

  • MDPI. (2021). Anticancer Activity of Lesbicoumestan in Jurkat Cells via Inhibition of Oxidative Stress-Mediated Apoptosis and MALT1 Protease. Retrieved from [Link]

  • PMC. (2015). Opium induces apoptosis in Jurkat cells via promotion of pro-apoptotic and inhibition of anti-apoptotic BCL-2 family proteins. Retrieved from [Link]

  • Semantic Scholar. (2015). Organic & Biomolecular Chemistry. Retrieved from [Link]

  • PubMed. (2011). Dose-dependent effects of the caspase inhibitor Q-VD-OPh on different apoptosis-related processes. Retrieved from [Link]

  • ResearchGate. (n.d.). The course of etoposide-induced apoptosis in Jurkat cells lacking p53 and Bax. Retrieved from [Link]

Sources

Application Note: Intraperitoneal Injection Protocol for Q-VD-OPh in Rats

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Q-VD-OPh (Quinolyl-Val-Asp-OPh) is a third-generation, broad-spectrum caspase inhibitor with significant advantages over earlier compounds like Z-VAD-fmk.[1] It exhibits superior cell permeability, higher potency (IC50 ranges 25–400 nM), and reduced cellular toxicity. However, its high hydrophobicity presents challenges for in vivo administration. This guide provides a field-validated protocol for the intraperitoneal (IP) injection of Q-VD-OPh in rats, focusing on a specific co-solvent formulation to ensure solubility and bioavailability at therapeutic doses (1–20 mg/kg).

Mechanism of Action

Q-VD-OPh functions as an irreversible inhibitor of caspases 1, 3, 8, 9, 10, and 12.[1] Unlike fluoromethylketone (FMK) inhibitors, the O-phenoxy (OPh) group enhances stability and membrane permeability while minimizing toxic side effects associated with fluoroacetate production.

Signaling Pathway Inhibition

The following diagram illustrates the intervention point of Q-VD-OPh within the apoptotic cascade.

CaspaseInhibition cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway Cellular Stress Cellular Stress Mitochondria Mitochondria Cellular Stress->Mitochondria Cytochrome c Cytochrome c Mitochondria->Cytochrome c Apoptosome Apoptosome Cytochrome c->Apoptosome Caspase-9 Caspase-9 Apoptosome->Caspase-9 Caspase-3/7 (Executioner) Caspase-3/7 (Executioner) Caspase-9->Caspase-3/7 (Executioner) Death Ligand (FasL/TNF) Death Ligand (FasL/TNF) Death Receptor Death Receptor Death Ligand (FasL/TNF)->Death Receptor DISC Complex DISC Complex Death Receptor->DISC Complex Caspase-8 Caspase-8 DISC Complex->Caspase-8 Caspase-8->Caspase-3/7 (Executioner) Apoptosis / Cell Death Apoptosis / Cell Death Caspase-3/7 (Executioner)->Apoptosis / Cell Death Q-VD-OPh Q-VD-OPh Q-VD-OPh->Caspase-9 Inhibits Q-VD-OPh->Caspase-8 Inhibits Q-VD-OPh->Caspase-3/7 (Executioner) Irreversible Block

Caption: Q-VD-OPh intercepts both intrinsic and extrinsic apoptotic pathways by irreversibly binding to initiator (Caspase-8, -9) and executioner (Caspase-3) caspases.

Pre-formulation & Vehicle Strategy

Critical Challenge: Q-VD-OPh is highly hydrophobic. Dissolving it in DMSO and diluting directly into PBS often leads to precipitation, especially at concentrations required for >5 mg/kg dosing. Solution: Use a co-solvent system (DMSO/PEG300/Tween-80) to maintain solubility in an aqueous vehicle.

Solubility Data
SolventSolubility LimitNotes
DMSO ~100 mg/mLExcellent solvent for stock solutions.[2]
PBS / Saline < 0.1 mg/mLDo not dissolve directly.[3] Causes precipitation.[4]
Ethanol ~20 mg/mLUsable, but DMSO is preferred for stability.
Co-solvent Mix ~2.5 - 5 mg/mLRecommended for In Vivo. (See recipe below).

Detailed Preparation Protocol

This protocol describes the preparation of a 20 mg/kg dose for a 250g rat (Total dose: 5 mg). Target Concentration: 2.5 mg/mL (requires 2.0 mL injection volume).

Reagents Required[3][4][5][6][7][8]
  • Q-VD-OPh (Solid powder, store at -20°C)[5][6][7][8]

  • DMSO (Sterile, cell culture grade)

  • PEG300 (Polyethylene Glycol 300)[2][9]

  • Tween-80 (Polysorbate 80)

  • Sterile Saline (0.9% NaCl)

Step-by-Step Formulation (The "4-Step" Method)

Crucial: Add solvents in the exact order listed below to prevent the compound from "crashing out."

FormulationWorkflow cluster_details Volume Ratios (for 1 mL Total) Step1 1. Dissolve Step2 2. Solubilize Step1->Step2 Add PEG300 Step3 3. Emulsify Step2->Step3 Add Tween-80 Step4 4. Dilute Step3->Step4 Add Saline Details 10% DMSO (100 µL) Stock Solution | 40% PEG300 (400 µL) Vortex well | 5% Tween-80 (50 µL) Vortex well | 45% Saline (450 µL) Add slowly, mix

Caption: Sequential addition of solvents is required to maintain Q-VD-OPh in solution. Final Vehicle: 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline.[2][9]

  • Stock Preparation (DMSO):

    • Weigh 5 mg of Q-VD-OPh.

    • Dissolve in 200 µL of DMSO .

    • Result: Clear solution (25 mg/mL).

  • Add PEG300:

    • Add 800 µL of PEG300 to the DMSO solution.

    • Vortex vigorously for 30 seconds.

    • Result: Clear solution.

  • Add Tween-80:

    • Add 100 µL of Tween-80 .

    • Vortex for 30 seconds.

  • Add Saline:

    • Add 900 µL of Sterile Saline .

    • Add slowly while vortexing or swirling.

    • Final Volume: 2.0 mL.

    • Final Concentration: 2.5 mg/mL.

    • Total Dose: 5 mg (suitable for one 250g rat at 20 mg/kg).

Administration (IP Injection)

Animal Handling[5][12][13]
  • Restraint: Use the "V-hold" technique or a towel wrap to expose the lower abdomen.

  • Site: Lower right quadrant of the abdomen (to avoid the cecum, which is on the left).[10]

Injection Procedure[1][2][4][5][12][13][14]
  • Warm: Ensure the formulated solution is at room temperature or slightly warmed (37°C) to reduce viscosity and discomfort.

  • Needle: Use a 25G or 23G needle (1 inch).

  • Angle: Insert needle at a 45° angle relative to the abdomen surface, head-down tilt if possible to move viscera.[11]

  • Aspiration: Pull back plunger slightly.[12] If yellow fluid (urine) or blood appears, abort and reposition.[11]

  • Inject: Depress plunger smoothly.

  • Post-Op: Monitor for 10 minutes for signs of distress (hunched posture, piloerection).

Dosing Regimens by Application

The optimal dose depends on the specific disease model.

Disease ModelRecommended DoseFrequency / TimingKey Reference
Neonatal Stroke (H-I) 1.0 mg/kgIP immediately post-hypoxia
Spinal Cord Injury 0.4 – 20 mg/kgIP immediately post-injury, then daily
General Apoptosis 20 mg/kgSingle dose or q24h
Sepsis / Inflammation 10 – 20 mg/kgPre-treatment or at onset

Troubleshooting & Optimization

Issue: Precipitation upon adding Saline
  • Cause: Adding saline too quickly or omitting the intermediate surfactants (PEG/Tween).

  • Fix: Ensure you are using the 10/40/5/45 ratio. If precipitation persists, reduce the final concentration of Q-VD-OPh (e.g., dilute to 1 mg/mL and inject a larger volume, though do not exceed 10 mL/kg).

Issue: Toxicity / Lethargy
  • Cause: While Q-VD-OPh is non-toxic, high volumes of DMSO or PEG300 can be sedative or irritating.

  • Fix: Ensure DMSO final concentration is ≤10%. If animals show signs of peritonitis, reduce PEG300 to 30% and increase Saline, provided the drug stays in solution.

References

  • Caserta, T. M., et al. (2003). Q-VD-OPh, a broad spectrum caspase inhibitor with potent antiapoptotic properties.[6][13] Apoptosis, 8(4), 345-352.[14]

  • Renolleau, S., et al. (2007). Specific caspase inhibitor Q-VD-OPh prevents neonatal stroke in P7 rat: a role for gender. Journal of Neurochemistry, 100(4), 1062-1073.

  • Colak, A., et al. (2009). Q-VD-OPh, a pancaspase inhibitor, reduces trauma-induced apoptosis and improves the recovery of hind-limb function in rats after spinal cord injury. Journal of Neurosurgery: Spine, 11(4), 533-540.

  • MedChemExpress (MCE). Q-VD-OPh Product & Solubility Guide.

  • Selleck Chemicals. Q-VD-Oph Protocol and In Vivo Formulation.

Sources

Application Note & Protocol: Safeguarding the Integrity of Q-VD-OPh Stock Solutions by Preventing Freeze-Thaw Degradation

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Critical Role of Q-VD-OPh in Apoptosis Research

Q-VD-OPh (Quinolyl-valyl-O-methylaspartyl-[-2,6-difluorophenoxy]-methyl ketone) is a potent, cell-permeable, and irreversible pan-caspase inhibitor that has become an indispensable tool in the study of apoptosis.[1][2] Its broad-spectrum activity against a range of caspases, including caspases-1, -3, -7, -8, -9, -10, and -12, allows for the effective blockage of the major apoptotic pathways.[1][3] Compared to earlier generations of caspase inhibitors like Z-VAD-FMK, Q-VD-OPh exhibits greater potency, increased selectivity for caspases over other proteases, and significantly lower cellular toxicity, even at high concentrations.[1][3][4] These characteristics make it an invaluable reagent for elucidating the mechanisms of programmed cell death and for developing therapeutic strategies that modulate apoptosis.

The efficacy of any experiment utilizing Q-VD-OPh is fundamentally dependent on the integrity and activity of the inhibitor. This application note provides a detailed guide to understanding and preventing a critical, yet often overlooked, factor in its handling: degradation induced by repeated freeze-thaw cycles of stock solutions.

The Science of Instability: Why Freeze-Thaw Cycles Degrade Q-VD-OPh

Q-VD-OPh, being a peptide derivative, is susceptible to several degradation pathways, primarily hydrolysis.[2][7] The solvent of choice for Q-VD-OPh is dimethyl sulfoxide (DMSO), a highly effective solvent for many non-polar and polar compounds.[1][2] However, DMSO is also highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[8] This absorbed water can act as a reactant in the hydrolytic cleavage of the amide bonds within the peptide backbone or the ester-like O-phenoxy group.

The freeze-thaw process exacerbates this vulnerability through two principal mechanisms:

  • Cryo-concentration and pH Shifts: As the DMSO/water mixture begins to freeze, pure DMSO will crystallize first, leading to a phenomenon known as cryo-concentration. In this state, the remaining unfrozen liquid phase becomes highly concentrated with Q-VD-OPh, water, and any trace impurities. This localized increase in concentration can accelerate degradation reactions. Furthermore, the crystallization process can cause significant shifts in the pH of the unfrozen liquid, which can catalyze both acid- and base-mediated hydrolysis of the peptide bonds.[9][10]

  • Increased Water Contamination with Each Cycle: Every time a vial of frozen Q-VD-OPh stock is thawed, it is exposed to the ambient atmosphere. This exposure allows the hygroscopic DMSO to absorb more moisture.[11] This incremental increase in water content with each freeze-thaw cycle raises the potential for hydrolytic degradation during subsequent storage and use.[12]

The potential sites of hydrolysis in the Q-VD-OPh molecule are the amide linkages between the amino acid residues and the O-phenoxycarbonyl group. Cleavage at these points would render the inhibitor inactive, as its structure is precisely designed to fit into the active site of caspases.

To visualize the recommended handling workflow designed to mitigate these risks, the following diagram outlines the critical steps from reconstitution to use.

G cluster_0 Preparation of Master Stock cluster_1 Aliquoting for Long-Term Stability cluster_2 Storage cluster_3 Experimental Use reconstitute Reconstitute lyophilized Q-VD-OPh in anhydrous DMSO vortex Vortex thoroughly to ensure complete dissolution reconstitute->vortex aliquot Dispense into single-use low-retention microfuge tubes vortex->aliquot label_tubes Clearly label each aliquot with concentration and date aliquot->label_tubes storage Store aliquots at -80°C for optimal long-term stability label_tubes->storage thaw Thaw a single aliquot at room temperature as needed storage->thaw For each experiment use Use the entire aliquot for the experiment. Do not refreeze. thaw->use discard Discard any unused portion of the thawed aliquot use->discard

Caption: Workflow for preparing and storing Q-VD-OPh stocks to prevent degradation.

Data Presentation: Recommended Storage Conditions and Stability

The following table summarizes the recommended storage conditions for Q-VD-OPh to ensure its long-term stability and efficacy. These guidelines are synthesized from multiple supplier recommendations and best practices for handling peptide-based inhibitors.

ParameterRecommendationRationale
Solvent Anhydrous, high-purity DMSO (>99.9%)Minimizes water content, reducing the risk of hydrolysis.[2][13]
Stock Concentration 10 mMA common and practical concentration for subsequent dilutions.[2][5]
Storage Temperature -20°C (short-term) or -80°C (long-term)Lower temperatures slow down chemical degradation processes.[1][7]
Storage Duration Up to 1 month at -20°C; up to 6 months at -80°CProvides a general guideline for maintaining potency.[1]
Aliquot Volume Single-use volumes (e.g., 5-20 µL)Prevents the need for repeated freeze-thaw cycles of the main stock.[6][14]
Vial Type Low-retention polypropylene microfuge tubesMinimizes loss of the inhibitor due to surface adsorption.
Atmosphere Store in tightly sealed vialsPrevents absorption of atmospheric moisture by the hygroscopic DMSO.[11]

Experimental Protocols: A Self-Validating System for Handling Q-VD-OPh Stocks

This section provides a detailed, step-by-step methodology for the preparation and handling of Q-VD-OPh stock solutions. Following this protocol will create a self-validating system that ensures the inhibitor's integrity for your experiments.

Protocol 1: Reconstitution of Lyophilized Q-VD-OPh

Objective: To prepare a concentrated master stock solution of Q-VD-OPh in DMSO.

Materials:

  • Lyophilized Q-VD-OPh powder

  • Anhydrous, high-purity dimethyl sulfoxide (DMSO)

  • Sterile, low-retention polypropylene microfuge tubes (1.5 mL)

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

Procedure:

  • Equilibrate: Allow the vial of lyophilized Q-VD-OPh to come to room temperature before opening to prevent condensation of atmospheric moisture onto the powder.[10]

  • Solvent Addition: To prepare a 10 mM stock solution from 1 mg of Q-VD-OPh (Molecular Weight: ~513.5 g/mol ), add 195 µL of anhydrous DMSO to the vial.[2][5] Adjust the volume of DMSO accordingly for different starting amounts of Q-VD-OPh.

  • Dissolution: Tightly cap the vial and vortex thoroughly for 1-2 minutes to ensure the powder is completely dissolved. Visually inspect the solution to ensure there are no visible particulates.

Protocol 2: Aliquoting and Storage of Q-VD-OPh Master Stock

Objective: To create single-use aliquots of the Q-VD-OPh master stock to prevent freeze-thaw cycles.

Materials:

  • Prepared Q-VD-OPh master stock solution

  • Sterile, low-retention polypropylene microfuge tubes (0.2 or 0.5 mL)

  • Calibrated micropipettes and sterile tips

  • Permanent marker for labeling

  • Freezer (-80°C is highly recommended for long-term storage)

Procedure:

  • Determine Aliquot Volume: Based on your typical experimental needs, determine an appropriate single-use aliquot volume (e.g., 10 µL). The goal is to thaw one tube per experiment and use the entire volume.

  • Dispense Aliquots: Carefully pipette the calculated volume of the Q-VD-OPh master stock into the bottom of each microfuge tube.

  • Labeling: Clearly and securely label each aliquot with the name of the compound (Q-VD-OPh), the concentration (10 mM), and the date of preparation.

  • Storage: Immediately place the labeled aliquots into a freezer set to -80°C for optimal long-term stability.[1] For short-term storage (up to one month), -20°C is acceptable.[1]

Protocol 3: Using Q-VD-OPh Aliquots in Experiments

Objective: To properly thaw and dilute a Q-VD-OPh aliquot for use in a cell-based or biochemical assay.

Procedure:

  • Retrieve a Single Aliquot: Remove one aliquot from the freezer for each experiment. Keep the remaining aliquots in the freezer.

  • Thawing: Allow the aliquot to thaw completely at room temperature. Briefly centrifuge the tube to collect the entire solution at the bottom.

  • Dilution: Prepare your working solution by diluting the thawed stock directly into your cell culture medium or assay buffer.

    • Important Note on DMSO Concentration: Be mindful of the final concentration of DMSO in your experiment, as high concentrations can be cytotoxic. It is generally recommended to keep the final DMSO concentration below 0.2%.[5]

  • No Refreezing: Once an aliquot is thawed, it should be used immediately. Do not refreeze any unused portion of the thawed aliquot. Discard any remaining solution. This is the most critical step in preventing freeze-thaw-induced degradation.

By adhering to this strict "single-use aliquot" system, you ensure that the Q-VD-OPh used in each experiment is of the highest possible integrity, leading to more reliable and reproducible results.

Conclusion

The chemical stability of Q-VD-OPh is paramount for its effective use in apoptosis research. The primary threat to the integrity of its stock solutions is degradation induced by repeated freeze-thaw cycles, which can be attributed to cryo-concentration effects and increased hydrolytic potential from absorbed atmospheric moisture. By implementing the detailed protocols for reconstitution, single-use aliquoting, and proper storage outlined in this application note, researchers can create a self-validating system that safeguards the potency of their Q-VD-OPh stocks. This diligence in handling will translate to more accurate, reproducible, and impactful experimental outcomes.

References

  • Caserta, T. M., Smith, A. N., Gultice, A. D., Reedy, M. A., & Brown, T. L. (2003). Q-VD-OPh, a broad spectrum caspase inhibitor with potent antiapoptotic properties. Apoptosis, 8(4), 345–352.
  • Cheng, X., Hochlowski, J., Tang, H., & He, J. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of biomolecular screening, 8(3), 292–304. [Link]

  • Genosphere Biotechnologies. (n.d.). Best Practices for Peptide Storage and Handling. Retrieved from [Link]

  • Pikal, M. J. (2002). Freeze-drying of proteins. Part 1: Process design.
  • Biomatik. (2020, November 27). Peptide Handling (Solubility & Storage) Guideline. Retrieved from [Link]

  • TPCI. (2023, October 2). Top 5 Factors Affecting Chemical Stability. Retrieved from [Link]

  • GenScript. (n.d.). Peptide Storage and Handling Guidelines. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Q-VD(OMe)-OPh Optimization

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a specialized Technical Support Center for researchers utilizing Q-VD(OMe)-OPh. It is structured to provide immediate, actionable solutions to the common phenomenon of compound precipitation in aqueous environments.

Topic: Preventing Precipitation in Aqueous Cell Media Ticket Type: Advanced Troubleshooting & Protocol Optimization Scientist Level: Senior Application Support

The Core Issue: Why does Q-VD-OPh precipitate?

User Question: "I prepared a 10 mM stock of Q-VD-OPh in DMSO. When I added it to my cell culture media to achieve a 50 µM concentration, the solution turned cloudy immediately. Why is this happening?"

Technical Explanation: Q-VD-OPh (Quinoline-Val-Asp-Difluorophenoxymethylketone) is a broad-spectrum caspase inhibitor designed for high potency and cell permeability.[1] However, the very chemical moieties that allow it to cross cell membranes—specifically the quinoline group and the difluorophenoxy (OPH) moiety—impart significant hydrophobicity to the molecule.

While the compound is highly soluble in organic solvents like DMSO (Dimethyl sulfoxide), it has poor solubility in aqueous buffers (PBS, media). When you introduce a concentrated DMSO stock directly into an aqueous environment, a rapid solvent exchange occurs. The DMSO diffuses into the water faster than the Q-VD-OPh molecules can disperse. The local environment around the inhibitor molecules instantly shifts from "hydrophobic-friendly" to "hydrophobic-hostile," causing the molecules to aggregate and crystallize (precipitate) before they can dissolve.

Mechanism of Failure (Visualization)

precipitation_mechanism cluster_0 The 'Crash Out' Phenomenon Stock Q-VD-OPh in DMSO (Solubilized) Mixing Rapid Solvent Exchange (DMSO leaves, Water enters) Stock->Mixing Direct Addition Media Aqueous Media (Hydrophilic) Media->Mixing Crash Precipitation (Crystal Formation) Mixing->Crash Hydrophobic Shock

Figure 1: The mechanism of hydrophobic shock leading to precipitation during media formulation.

Validated Protocol: The "Dropwise-Swirl" Method

User Question: "How do I add the inhibitor without triggering precipitation?"

The Solution: To prevent "shock precipitation," you must maximize the dispersion rate of the DMSO stock into the media. Do not allow the stock to sit as a bolus drop on the surface of the media.

Step-by-Step Workflow
  • Warm the Media: Ensure your cell culture media is warmed to 37°C . Cold media decreases the solubility limit of hydrophobic compounds and accelerates crystallization.

  • Vortex the Stock: Ensure your DMSO stock (typically 10 mM or 20 mM) is fully solubilized and at room temperature.

  • The "Dropwise-Swirl" Technique:

    • Hold the tube of media at an angle.

    • While continuously swirling or vortexing the media (at low speed), add the DMSO stock dropwise directly into the liquid vortex.

    • Critical: Do not touch the pipette tip to the media surface; drop it in from slightly above to ensure immediate dispersion.

  • Sonication (Rescue Step): If slight turbidity occurs, sonicate the media solution in a water bath at 37°C for 5–10 minutes. Q-VD-OPh is thermally stable at this temperature, and this often re-solubilizes micro-precipitates.

Workflow Diagram

correct_protocol Step1 1. Warm Media to 37°C (Increases Solubility) Step3 3. Dynamic Mixing (Swirl Media + Dropwise Addition) Step1->Step3 Step2 2. Prepare Stock (10mM in 100% DMSO) Step2->Step3 Check Visual Inspection (Clear or Cloudy?) Step3->Check Success Proceed to Experiment (Stable Solution) Check->Success Clear Rescue Rescue: Sonicate @ 37°C (5-10 mins) Check->Rescue Cloudy Rescue->Check Re-inspect

Figure 2: The correct workflow for solubilizing hydrophobic inhibitors in aqueous media.

Comparative Analysis: Q-VD-OPh vs. Z-VAD-FMK

User Question: "I used to use Z-VAD-FMK and didn't have this much trouble. Is Q-VD-OPh worth the extra effort?"

Expert Insight: Yes. While Z-VAD-FMK is more soluble, it is less specific and more toxic. Q-VD-OPh provides a "cleaner" biological signal, but its enhanced potency and permeability come at the cost of aqueous solubility.

FeatureQ-VD-OPhZ-VAD-FMKImpact on Experiment
Potency (IC50) High (25–400 nM)ModerateQ-VD-OPh requires lower doses for same effect.
Specificity High (Pan-Caspase)Moderate (Cross-reacts with Cathepsins)Z-VAD may give false positives by inhibiting non-caspase proteases.
Toxicity Low/Non-toxicHigh (Methyl ketone toxicity)Z-VAD can induce necrosis at high concentrations.
Aqueous Solubility Low (Prone to crash) ModerateQ-VD-OPh requires careful handling (see Protocol above).
Stability HighModerateQ-VD-OPh is stable in media for days; Z-VAD degrades faster.

Frequently Asked Questions (FAQs)

Q1: Can I make an intermediate dilution in PBS (e.g., 10% DMSO) before adding to cells?

Strictly No. Diluting Q-VD-OPh into an intermediate aqueous buffer (like PBS) will cause it to precipitate in the tube before it ever reaches your cells.

  • Correct: Dilute 100% DMSO stock

    
     Final Media.
    
  • Alternative: If you need a lower concentration stock, dilute the 10 mM stock into 100% DMSO to make a 1 mM stock, then add that to media. Always keep the stock in 100% organic solvent.

Q2: What is the maximum concentration I can use without precipitation?

In standard DMEM or RPMI + 10% FBS, the safe upper limit is typically 50 µM to 100 µM , provided the DMSO concentration remains <0.5%.

  • If you need >50 µM, you must validate that your cells can tolerate the associated DMSO volume (e.g., 1%).

  • Note: Most apoptosis assays only require 10–20 µM of Q-VD-OPh for full inhibition [1].

Q3: I see crystals on my cells under the microscope. Is the experiment ruined?

Likely, yes. Crystals have two negative effects:

  • Local Toxicity: High local concentrations of the drug near the crystal can kill cells via non-apoptotic mechanisms.

  • Under-dosing: If the drug is in a crystal, it is not in solution inhibiting caspases. You may get a false negative (i.e., you think apoptosis isn't blocked, but the drug just wasn't bioavailable).

Q4: How should I store the stock solution?
  • State: 10 mM in 100% DMSO.[2][3]

  • Temperature: -20°C.

  • Precaution: Aliquot into small volumes (e.g., 20 µL) to avoid repeated freeze-thaw cycles. Moisture from the air is the enemy; if water gets into your DMSO stock, the inhibitor will degrade or precipitate inside the stock vial over time [2].

References

  • Caserta, T. M., et al. (2003).[1] Q-VD-OPh, a broad spectrum caspase inhibitor with potent antiapoptotic properties.[1][3][4][5][6][7][8][9] Apoptosis, 8(4), 345-352.

  • Novus Biologicals. (n.d.). Q-VD-OPH Inhibitor Peptide Technical Datasheet.

  • MP Biomedicals. (2007). Q-VD-OPH Technical Information and Solubility Guide.

  • Sigma-Aldrich. (n.d.). Troubleshooting Precipitates in Cell Culture.

Sources

Technical Support Center: Q-VD-OPh In Vivo Formulation Guide

[1]

Ticket ID: QVD-SOL-001 Subject: Optimization of Q-VD-OPh Solubility in Saline for Animal Models Assigned Specialist: Senior Application Scientist, In Vivo Pharmacology Unit

Executive Summary

You are encountering precipitation ("crashing out") when attempting to dissolve the pan-caspase inhibitor Q-VD-OPh directly in saline.[1] This is a known physicochemical limitation of the compound. Q-VD-OPh is a peptidomimetic with a highly hydrophobic O-phenoxy residue, making it practically insoluble in pure aqueous media (water, saline, PBS).[1]

To achieve a stable, injectable solution in a saline-based vehicle, you must utilize co-solvents or complexing agents .[1] This guide details two validated protocols: the Co-Solvent "Sandwich" Method (Standard) and the Cyclodextrin Encapsulation Method (Advanced).

Module 1: The "Crash" Phenomenon (Root Cause Analysis)

Before attempting the protocols, understand why your current method is failing.

  • The Mechanism: Q-VD-OPh has a high LogP value (lipophilic).[1][2] When a DMSO stock is added directly to a large volume of saline, the sudden change in polarity forces the hydrophobic molecules to aggregate instantly.

  • The Embolism Risk: Injecting a suspension (cloudy liquid) IV or IP can cause micro-embolisms in the animal, leading to false toxicity data or inconsistent bioavailability.

  • The Solution: You must create a "solubility bridge" using intermediate polarity solvents (PEG, Tween) or a "molecular cage" (Cyclodextrin) before the final saline dilution.

Module 2: Protocol A — The Co-Solvent "Sandwich" (Standard)

This is the most robust method for acute dosing (10–20 mg/kg). It uses a specific ratio of DMSO, PEG300, Tween 80, and Saline.

Critical Rule: You must follow the Order of Addition strictly. Do not pre-mix the aqueous and organic phases.

Vehicle Composition (The "5/40/5/50" Mix)
ComponentPercentage (v/v)Function
DMSO 5%Primary Solubilizer (Stock)
PEG300 40%Intermediate Co-solvent
Tween 80 5%Surfactant / Stabilizer
Saline (0.9%) 50%Aqueous Carrier
Step-by-Step Workflow
  • Prepare Stock: Dissolve Q-VD-OPh powder in 100% anhydrous DMSO to reach 20x the final desired concentration. (e.g., if final target is 2 mg/mL, make a 40 mg/mL DMSO stock).[1]

  • Add PEG300: Add the calculated volume of PEG300 to the DMSO stock. Vortex vigorously until clear.

    • Why? PEG300 is less polar than water but more polar than DMSO. It acts as a buffer against precipitation.

  • Add Tween 80: Add the Tween 80. Vortex again. The solution should be viscous but clear.

  • Add Saline: SLOWLY add the warm (37°C) sterile saline while vortexing.

    • Technique: Do not shoot the saline in at once. Dropwise addition while vortexing prevents local shock-precipitation.[1]

Visualizing the Workflow

GStartQ-VD-OPh PowderStep11. Dissolve in DMSO(Clear Solution)Start->Step1SolubilizationStep22. Add PEG300(Vortex)Step1->Step2StabilizationStep33. Add Tween 80(Vortex)Step2->Step3SurfactantStep44. Add Warm Saline(Dropwise + Vortex)Step3->Step4DilutionFinalInjectable Solution(Use Immediately)Step4->FinalComplete

Figure 1: The "Sandwich" mixing order is critical. Adding Saline directly to Step 1 will cause immediate precipitation.

Module 3: Protocol B — Cyclodextrin Encapsulation (Advanced)

If your animal model is sensitive to DMSO/PEG (e.g., behavioral studies or compromised renal function), use 2-Hydroxypropyl-


-cyclodextrin (HP-

-CD)
113
Vehicle Composition
  • 20-30% (w/v) HP-

    
    -CD  in sterile saline.
    
  • <2% DMSO (Optional, for initial wetting).[1]

Step-by-Step Workflow
  • Prepare Vehicle: Dissolve HP-

    
    -CD powder in sterile saline to make a 30% w/v solution. Filter sterilize (0.22 
    
    
    m).
  • Initial Dissolution: Dissolve Q-VD-OPh in a minimal volume of DMSO (just enough to liquefy).

  • Complexation: Add the DMSO concentrate to the pre-warmed (37°C) HP-

    
    -CD vehicle under constant agitation (sonication is recommended).
    
  • Equilibration: Allow the solution to stir for 15–20 minutes. The cyclodextrin cavity will encapsulate the hydrophobic drug.

Module 4: Troubleshooting & FAQs

Q1: The solution is cloudy after adding saline. Can I filter it?

  • No. If you filter a cloudy solution, you are filtering out the drug. The concentration will drop significantly, and your animal will receive a vehicle control, not a treatment.

  • Fix: If it clouds, the preparation has failed. Discard and restart, ensuring the saline is warm and added slowly.

Q2: Can I store the diluted solution for chronic dosing?

  • No. Q-VD-OPh in aqueous environments (even with co-solvents) is prone to hydrolysis and precipitation over time.[1]

  • Protocol: Prepare fresh daily. You can store the DMSO stock at -20°C, but the final saline mix must be made immediately before injection.

Q3: What is the maximum DMSO limit for mice?

  • For IP injection, try to keep DMSO <10%. For IV, <5% is safer to avoid hemolysis. Protocol A (5% DMSO) fits these criteria. If you need higher doses that require more DMSO, switch to Protocol B (Cyclodextrin).[1]

Q4: My control mice (vehicle only) are showing weight loss. Why?

  • High concentrations of PEG300 (>50%) or Tween 80 can be irritating or toxic. Ensure your vehicle control group receives the exact same solvent mix (5/40/5/50) without the drug.

Decision Matrix: Choosing Your Vehicle

Use this logic flow to determine which protocol suits your experiment.

DecisionTreeStartStart: Select VehicleDoseCheckTarget Dose?Start->DoseCheckHighDoseHigh (>20 mg/kg)DoseCheck->HighDoseLowDoseLow/Med (<20 mg/kg)DoseCheck->LowDoseProtocolBUse Protocol B(HP-beta-CD)HighDose->ProtocolBBetter SolubilitySensCheckDMSO Sensitivity?LowDose->SensCheckProtocolAUse Protocol A(DMSO/PEG/Tween)SensCheck->ProtocolAStandardSensCheck->ProtocolBHigh Sensitivity

Figure 2: Vehicle selection based on dosage requirements and animal sensitivity.

References

  • Selleck Chemicals. Q-VD-OPh Datasheet & Solubility Guide. (Standard solvent formulations for in vivo use).

  • MedChemExpress (MCE). Q-VD-OPh In Vivo Formulation Calculator. (Specifics on DMSO/Corn Oil and Saline incompatibility).

  • Cayman Chemical. Animal Study Vehicle Guide. (General guidelines on DMSO limits and co-solvents in mice).

  • European Medicines Agency (EMA). Cyclodextrins used as excipients. (Safety profile of HP-beta-CD in parenteral formulations).

  • Journal of Neuroscience. Use of Q-VD-OPh in ischemic brain damage models.[1] (Validation of efficacy in aqueous-compatible vehicles). [1]

Technical Support Center: Q-VD-OPh In Vivo Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Pharmacokinetics, Clearance, and Experimental Optimization in Rodent Models

Executive Summary: The Pharmacokinetic/Pharmacodynamic Disconnect

Current Status: Users frequently search for a standard plasma half-life (


) for Q-VD-OPh to determine dosing frequency.
Technical Insight:  Relying on plasma 

for Q-VD-OPh is a fundamental experimental error.

Q-VD-OPh (Quinoline-Val-Asp-Difluorophenoxymethylketone) acts as an irreversible or pseudo-irreversible pan-caspase inhibitor. Unlike reversible inhibitors (e.g., Z-VAD-FMK) where efficacy correlates directly with plasma concentration, Q-VD-OPh forms a stable covalent thioether bond with the caspase active site.

  • Plasma Half-Life (

    
    ):  Short (estimated < 1–2 hours in rodents due to hepatic clearance).
    
  • Biological Half-Life (Duration of Action): Long (12–24+ hours). Efficacy persists until the organism synthesizes new caspase enzymes.

Key Advantage: This mechanism allows for intermittent dosing (e.g., once daily or 3x/week) despite rapid systemic clearance, making it superior to Z-VAD-FMK for chronic neurodegenerative models.

Module 1: Pharmacokinetic Profile & Clearance

Absorption and Distribution
  • Route: Intraperitoneal (IP) is the standard validated route for rodents.

  • Blood-Brain Barrier (BBB) Permeability: High.

    • Mechanism:[1][2][3][4][5] The O-phenoxy (OPh) group significantly enhances lipophilicity compared to the fluoromethyl ketone (FMK) group of older inhibitors.

    • Evidence: Effective in reducing infarct volume in Middle Cerebral Artery Occlusion (MCAO) and neonatal hypoxia-ischemia models when administered systemically.

Metabolism and Clearance
  • Primary Clearance Route: Hepatic metabolism.[1]

  • Metabolic Stability: Q-VD-OPh is more stable than Z-VAD-FMK, which undergoes rapid defluorination and releases toxic fluoroacetate metabolites. Q-VD-OPh does not release fluoroacetate, resulting in a significantly higher maximum tolerated dose (MTD).

  • Toxicity Threshold:

    • Mice: Doses up to 120 mg/kg have been reported without significant lethality.

    • Standard Efficacy Dose:20 mg/kg .

Data Summary Table
ParameterValue / CharacteristicExperimental Implication
Standard Dose 20 mg/kg (IP)Sufficient for >90% caspase inhibition in most acute models.
Plasma

Short (<2 hours est.)Drug clears systemically quickly; minimal off-target accumulation.
Functional

Long (12–24 hours)Dosing frequency can be reduced to q24h or q48h.
BBB Penetration Yes (High)Suitable for stroke, Parkinson's, and Huntington's models.
Toxicity Low (Non-toxic >100 mg/kg)Safer for chronic studies than FMK inhibitors.

Module 2: Visualization of Mechanism

Figure 1: The PK/PD Hysteresis of Q-VD-OPh

This diagram illustrates why therapeutic protection persists long after the drug is undetectable in plasma.

QVD_Mechanism cluster_0 Systemic Circulation (Pharmacokinetics) cluster_1 Target Tissue (Pharmacodynamics) Input IP Injection (20 mg/kg) Plasma Plasma Concentration (Peak < 30 mins) Input->Plasma Clearance Hepatic Clearance (Rapid Elimination) Plasma->Clearance t1/2 ~1-2 hrs BBB BBB Crossing Plasma->BBB Target Active Caspase BBB->Target Complex Enzyme-Inhibitor Complex (Irreversible Bond) Target->Complex Q-VD-OPh Binding Recovery De Novo Enzyme Synthesis (Recovery of Activity) Complex->Recovery Slow Turnover (12-24+ hrs)

Caption: Figure 1. Q-VD-OPh exhibits a "hit-and-run" mechanism. While plasma levels drop rapidly due to clearance, the biological effect persists due to irreversible enzyme inhibition.

Module 3: Critical Protocol - Formulation & Dosing

The #1 cause of experimental failure with Q-VD-OPh is precipitation upon injection. The compound is highly hydrophobic.

Step-by-Step Formulation Guide

Reagents:

  • Stock Solvent: 100% DMSO (High Purity).

  • Diluent: Sterile PBS (pH 7.4) or Saline.

Protocol:

  • Stock Preparation: Dissolve Q-VD-OPh powder in 100% DMSO to create a 20 mg/mL stock solution.

    • Note: Store aliquots at -20°C. Avoid repeated freeze-thaw cycles.

  • Working Solution (Immediate Use Only):

    • Method A (High Solubility / High DMSO): Inject the stock directly if your ethics committee allows high DMSO volumes (e.g., 20 mg/kg dose = 1 µL/g body weight of the 20 mg/mL stock).

    • Method B (Reduced DMSO - Recommended):

      • Heat the 20 mg/mL DMSO stock to 37°C.

      • Heat the sterile PBS to 37°C.

      • While vortexing the PBS vigorously , add the DMSO stock dropwise.

      • Crucial: Do not exceed a 1:5 ratio (DMSO:PBS) if possible, as precipitation is likely below 20% DMSO at high concentrations.

Warning: If the solution turns cloudy (milky), the drug has precipitated. Injecting this will result in zero bioavailability and likely peritoneal irritation.

Module 4: Troubleshooting & FAQs

Figure 2: Troubleshooting Decision Tree

Troubleshooting Start Issue: No Neuroprotection Observed Check1 Did the solution precipitate? Start->Check1 PrecipYes Bioavailability Failure. Action: Increase DMSO % or use warm vortex method. Check1->PrecipYes Yes (Cloudy) PrecipNo Check Timing Check1->PrecipNo No (Clear) TimingEarly Pre-treatment? PrecipNo->TimingEarly Action1 Q-VD-OPh is best given at time of insult or <6 hours post-injury. TimingEarly->Action1 Given >12h post-injury DoseCheck Dose Verification TimingEarly->DoseCheck Given immediately Action2 Increase to 20 mg/kg. Ensure IP injection was successful. DoseCheck->Action2

Caption: Figure 2. Diagnostic flow for lack of efficacy in vivo. Precipitation is the most common failure mode.

Frequently Asked Questions

Q: Can I use Q-VD-OPh for chronic neurodegeneration studies (e.g., ALS, Parkinson's)? A: Yes. Unlike Z-VAD-FMK, which is toxic upon chronic administration, Q-VD-OPh is well-tolerated.

  • Protocol: 20 mg/kg IP, 3 times per week, or daily depending on the severity of the model.

Q: Why is my control group (Vehicle) showing toxicity? A: You are likely using too much DMSO.

  • Limit: Mice generally tolerate up to 5-10 mL/kg injection volume. If using 100% DMSO, the volume must be very small (e.g., 20-30 µL per mouse). If you dilute with PBS, ensure the drug doesn't precipitate.[6]

Q: Does Q-VD-OPh inhibit non-apoptotic caspases (e.g., Caspase-1)? A: Yes. It is a pan-caspase inhibitor. It will inhibit inflammatory caspases (Caspase-1, -4, -5, -12) as well as apoptotic caspases (Caspase-3, -7, -8, -9). This dual action reduces both cell death and inflammation, which is often beneficial in ischemia models.

References

  • Caserta, T. M., et al. (2003). Q-VD-OPh, a broad spectrum caspase inhibitor with potent antiapoptotic properties. Apoptosis, 8(4), 345-352.

  • Renolleau, S., et al. (2007). Specific caspase inhibitor Q-VD-OPh prevents neonatal stroke in P7 rats: a role for gender. Journal of Neurochemistry, 100(4), 1062-1073.

  • Melnikov, V. Y., et al. (2002). Impairment of apoptosis increases ischemic renal injury in mice. American Journal of Physiology-Renal Physiology. (Cited for high dose tolerance).

  • Novus Biologicals. Q-VD-OPh Technical Data Sheet & In Vivo Protocols.

Sources

Validation & Comparative

Precision in Apoptosis: A Comparative Guide to Q-VD-OPh vs. Z-VAD-FMK in Western Blot Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Evolution of Caspase Inhibition

For decades, Z-VAD-FMK was the gold standard for blocking apoptosis. However, its limitations—specifically cytotoxicity at high doses and non-specific inhibition of cathepsins—have compromised the integrity of countless Western blot datasets.

Enter Q-VD-OPh (Quinoline-Val-Asp-Difluorophenoxymethylketone).[1][2][3] This third-generation broad-spectrum caspase inhibitor has emerged as the superior alternative, offering higher potency, reduced toxicity, and, crucially for Western blotting, a "cleaner" biochemical readout.

This guide dissects the mechanistic and practical differences between these two inhibitors, providing a validated framework for interpreting Western blot data in apoptosis research.

Mechanism of Action: The "OPh" Advantage

To interpret a Western blot correctly, you must understand where the inhibitor acts. Both molecules are "suicide substrates" that bind irreversibly to the caspase active site, but their leaving groups dictate their specificity and toxicity.

  • Z-VAD-FMK: Uses a fluoromethyl ketone (FMK) leaving group. It is potentially toxic because it can be metabolized into fluoroacetate, a mitochondrial poison. Crucially, it cross-reacts with Cathepsins (lysosomal proteases), which can confuse data by inducing autophagy or necrosis artifacts.

  • Q-VD-OPh: Uses a 2,6-difluorophenoxy (OPh) leaving group.[4] This modification dramatically increases stability and potency (IC50 in nanomolar ranges) while eliminating cathepsin inhibition. It is also permeable to the blood-brain barrier (BBB).

Visualization: Inhibitor Specificity Pathways[5]

Apoptosis_Inhibition Stimulus Apoptotic Stimulus (e.g., Staurosporine) Mito Mitochondria (MOMP) Stimulus->Mito Casp9 Initiator Caspase-9 Mito->Casp9 Cytochrome C Casp3 Executioner Caspase-3 Casp9->Casp3 Cleavage PARP PARP Cleavage (Apoptosis Marker) Casp3->PARP Cleavage Cathepsin Cathepsins (Lysosomal) Autophagy Autophagy/Necrosis (Artifacts) Cathepsin->Autophagy QVD Q-VD-OPh QVD->Casp9 High Potency QVD->Casp3 ZVAD Z-VAD-FMK ZVAD->Casp3 ZVAD->Cathepsin Off-Target

Figure 1: Mechanistic comparison. Note Q-VD-OPh's specific blockade of the caspase cascade versus Z-VAD-FMK's off-target inhibition of cathepsins.

Performance Comparison Matrix

The following table synthesizes data regarding the stability, specificity, and toxicity of the two inhibitors.

FeatureQ-VD-OPhZ-VAD-FMKImpact on Western Blot
Specificity High (Pan-Caspase only)Low (Caspases + Cathepsins + Calpains)Z-VAD may alter background bands or induce autophagy markers (LC3-II) unrelated to apoptosis.
Potency (IC50) 25–400 nM >1000 nM (typically)Q-VD-OPh requires lower concentrations (5-10 μM) for complete suppression.
Toxicity Non-toxic (even at >50 μM)Toxic (at high doses)High Z-VAD doses cause cell death, creating a "false positive" background in viability assays.
Stability High (Stable in culture >3 days)Moderate (Degrades in media)Q-VD-OPh is superior for long-term time-course experiments.
In Vivo Use Yes (Crosses BBB, systemic)Limited (Toxic metabolites)Q-VD-OPh data translates better from in vitro to in vivo models.

The Western Blot Paradox: Interpreting Cleavage Bands

A common source of confusion is the presence of "cleaved" caspase bands even when an inhibitor is used.

The "Trapping" vs. "Prevention" Dynamic
  • Z-VAD-FMK: Often acts as a "trap." It binds the active site of Caspase-3 after it has been processed. Consequently, you may still see the cleaved p17/p19 fragments on a Western blot, even though the enzyme is catalytically inactive. This can be confusing.

  • Q-VD-OPh: Because of its high potency against initiator caspases (Caspase-8, -9, -12), Q-VD-OPh often prevents the cascade upstream.

    • Result: In a perfectly optimized Q-VD-OPh experiment, you should see intact Pro-Caspase-3 and a lack of cleaved fragments.

    • However, if the apoptotic stimulus is overwhelming (e.g., massive mitochondrial depolarization), some processing may occur.

The Gold Standard Readout: PARP

Do not rely solely on Caspase-3 bands to verify inhibition. The definitive proof of efficacy is the absence of substrate cleavage .

  • Target: Poly (ADP-ribose) polymerase (PARP).[5]

  • Signal: Loss of the 89 kDa cleaved PARP fragment and retention of the 116 kDa full-length band.

Optimized Experimental Protocol

This protocol is designed to validate Q-VD-OPh efficacy using Western blotting.[6]

Phase 1: Treatment
  • Seed Cells: Plate cells to reach 70-80% confluency.

  • Pre-Incubation (Critical): Add Q-VD-OPh (10-20 μM) to the media 30–60 minutes before adding the apoptosis inducer. This ensures the inhibitor permeates the cell and binds basal caspases before the cascade ignites.

    • Control: Include a DMSO-only vehicle control.

    • Comparison: If comparing, use Z-VAD-FMK at 20-50 μM (note the higher concentration often required).

  • Induction: Add apoptotic stimulus (e.g., Staurosporine, Doxorubicin, or FasL).

  • Time Course: Harvest cells at 6h, 12h, and 24h.

Phase 2: Lysis & Sample Prep
  • Lysis Buffer: Use RIPA buffer supplemented with Protease Inhibitor Cocktail (EDTA-free) and Phosphatase Inhibitors .

    • Note: Do not add extra caspase inhibitors to the lysis buffer; the intracellular Q-VD-OPh is sufficient. Adding external inhibitors post-lysis can mask artifacts.

  • Clarification: Centrifuge at 14,000 x g for 15 min at 4°C.

Phase 3: Western Blotting
  • Gel: 10-12% SDS-PAGE (Caspase-3 fragments are small: ~17/19 kDa).

  • Transfer: 0.2 μm PVDF membrane (better retention of small proteins than 0.45 μm).

  • Primary Antibodies:

    • Anti-Caspase-3 (Total): Detects both 35 kDa (Pro) and 17/19 kDa (Cleaved).

    • Anti-Cleaved Caspase-3 (Asp175): Specific for the active fragment.

    • Anti-PARP: Detects 116 kDa (Full) and 89 kDa (Cleaved).

    • Loading Control: GAPDH or Actin.

Visualization: Workflow Logic

WB_Workflow Step1 1. Pre-Treatment (Q-VD-OPh 10μM, 1hr) Step2 2. Apoptosis Induction (Stimulus) Step1->Step2 Step3 3. Cell Lysis (RIPA + Protease Inh) Step2->Step3 Step4 4. SDS-PAGE & Transfer (0.2μm PVDF) Step3->Step4 Decision Did Q-VD-OPh work? Step4->Decision ResultA Result A (Ideal): Full Length Casp-3 High Cleaved Casp-3 Absent PARP Cleavage Absent Decision->ResultA Complete Upstream Block ResultB Result B (Strong Stimulus): Cleaved Casp-3 Present BUT PARP Cleavage Absent Decision->ResultB Enzyme Trapped ResultC Result C (Failure): PARP Cleavage Present Decision->ResultC Dose too low / Degradation

Figure 2: Decision tree for interpreting Western blot results following Q-VD-OPh treatment.

Troubleshooting & Expert Insights

Issue: I still see a faint cleaved Caspase-3 band with Q-VD-OPh.

  • Cause: The apoptotic stimulus was strong enough to trigger MOMP (Mitochondrial Outer Membrane Permeabilization). The apoptosome formed and processed some Pro-Caspase-3 before the inhibitor locked the active site.

  • Validation: Check the PARP blot. If PARP is uncleaved (intact 116 kDa only), the inhibitor worked. The cleaved Caspase-3 you see is catalytically inert because Q-VD-OPh is bound to it.

Issue: My cells are dying despite Q-VD-OPh treatment.

  • Cause: Caspase-independent cell death (Necroptosis).

  • Solution: Check for MLKL phosphorylation. Q-VD-OPh inhibits apoptosis, which can sometimes shift the cell toward necroptosis (especially if Caspase-8 is blocked). You may need to co-treat with a RIPK1 inhibitor (e.g., Necrostatin-1).

Issue: Why is Z-VAD-FMK showing more "cleaved" bands than Q-VD-OPh?

  • Cause: Z-VAD is less potent against the initiator Caspase-9. Therefore, the cascade proceeds further down the line before Z-VAD binds Caspase-3. Q-VD-OPh often stops the signal at the Caspase-9/8 level, resulting in less processed Caspase-3.

References

  • Caserta, T. M., et al. (2003). Q-VD-OPh, a broad spectrum caspase inhibitor with potent antiapoptotic properties.[7][8] Apoptosis, 8(4), 345-352.[7]

  • Khuu, L., et al. (2025). Effects of the pan-caspase inhibitor Q-VD-OPh on human neutrophil lifespan and function.[9][10] PLoS ONE, 20(1): e0316912.[10] [10]

  • Kuzelová, K., et al. (2011). Dose-dependent effects of the caspase inhibitor Q-VD-OPh on different apoptosis-related processes. Journal of Cellular Biochemistry, 112(11), 3334-3342.

  • Ke, F. F. S., et al. (2018). The anti-caspase inhibitor Q-VD-OPH prevents AIDS disease progression in SIV-infected rhesus macaques. Journal of Clinical Investigation, 128(5).

  • Selleck Chemicals. Q-VD-OPh Product Information & Biological Activity.

Sources

A Researcher's Guide to Validating Q-VD-OPh Efficacy Using PARP Cleavage Assay

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of apoptosis research, the ability to reliably inhibit caspase activity is paramount. Q-VD-OPh, a potent pan-caspase inhibitor, has emerged as a superior tool for dissecting apoptotic pathways and developing novel therapeutics. This guide provides an in-depth comparison of Q-VD-OPh with other caspase inhibitors and details a robust experimental approach to validate its efficacy using the PARP cleavage assay—a definitive hallmark of apoptosis.

The Central Role of Caspases and the Need for Potent Inhibition

Apoptosis, or programmed cell death, is a fundamental process orchestrated by a family of cysteine-aspartic proteases known as caspases.[1] These enzymes, upon activation, execute the dismantling of the cell through the cleavage of specific substrates, leading to the characteristic morphological and biochemical changes of apoptosis.[1][2] Given their central role, the inhibition of caspases is a critical experimental manipulation to study and potentially thwart apoptotic processes in various disease models.

Q-VD-OPh (quinolyl-valyl-O-methylaspartyl-[-2,6-difluorophenoxy]-methyl ketone) is an irreversible pan-caspase inhibitor designed for both in vitro and in vivo research.[3][4][5] It distinguishes itself from other inhibitors, such as the widely used Z-VAD-FMK, through its superior potency, enhanced cell permeability, and minimal cellular toxicity at effective concentrations.[3][6] Q-VD-OPh has been shown to be significantly more effective at preventing apoptosis mediated by the major apoptotic pathways.[4][6]

Why PARP Cleavage is the Gold Standard for Validating Caspase Inhibition

While direct measurement of caspase activity is informative, the cleavage of Poly (ADP-ribose) polymerase (PARP) serves as a more definitive downstream indicator of apoptotic signaling.[7][8] PARP is a nuclear enzyme critical for DNA repair and the maintenance of genomic stability.[7][9] During apoptosis, effector caspases, primarily caspase-3 and caspase-7, cleave the 116 kDa PARP protein into an 89 kDa and a 24 kDa fragment.[7][8][10] This cleavage event inactivates PARP, preventing DNA repair and facilitating the progression of apoptosis.[9][11]

The detection of the 89 kDa cleaved PARP fragment by Western blot is a widely accepted hallmark of apoptosis.[7][8] Its presence confirms that the apoptotic cascade has proceeded to the execution phase, making it an excellent readout for assessing the efficacy of caspase inhibitors like Q-VD-OPh.

Comparative Efficacy: Q-VD-OPh vs. Z-VAD-FMK

Experimental evidence has demonstrated the superior efficacy of Q-VD-OPh in blocking caspase activity compared to Z-VAD-FMK.[12] Studies have shown that Q-VD-OPh is more effective at inhibiting caspase-3 and caspase-7-mediated PARP cleavage.[12] Furthermore, Z-VAD-FMK has been reported to have off-target effects, including the induction of autophagy, which can confound experimental results.[13] Q-VD-OPh, on the other hand, does not induce autophagy, providing a cleaner system for studying apoptosis.[13]

FeatureQ-VD-OPhZ-VAD-FMK
Potency High, effective at low concentrationsLower, requires higher concentrations
Cell Permeability ExcellentGood
Toxicity Low, non-toxic at high concentrations[4][6]Can be cytotoxic at higher doses
Off-Target Effects MinimalCan induce autophagy[13]
PARP Cleavage Inhibition More effective at blocking PARP cleavage[12]Less effective than Q-VD-OPh[12]

Visualizing the Mechanism: The Apoptotic Pathway and Q-VD-OPh Intervention

Apoptosis_Pathway cluster_0 Apoptotic Stimulus cluster_1 Caspase Cascade cluster_2 PARP Cleavage cluster_3 Inhibition Apoptotic Stimulus Apoptotic Stimulus Initiator Caspases Initiator Caspases Apoptotic Stimulus->Initiator Caspases Effector Caspases (Caspase-3, -7) Effector Caspases (Caspase-3, -7) Initiator Caspases->Effector Caspases (Caspase-3, -7) PARP (116 kDa) PARP (116 kDa) Effector Caspases (Caspase-3, -7)->PARP (116 kDa) Cleaved PARP (89 kDa) Cleaved PARP (89 kDa) PARP (116 kDa)->Cleaved PARP (89 kDa) Cleavage Q-VD-OPh Q-VD-OPh Q-VD-OPh->Initiator Caspases Q-VD-OPh->Effector Caspases (Caspase-3, -7)

Caption: Q-VD-OPh inhibits both initiator and effector caspases, preventing PARP cleavage.

Experimental Protocol: Validating Q-VD-OPh Efficacy with PARP Cleavage Western Blot

This protocol outlines a self-validating system to assess the efficacy of Q-VD-OPh in preventing apoptosis-induced PARP cleavage.

I. Materials and Reagents
  • Cell line of interest (e.g., Jurkat, HeLa)

  • Cell culture medium and supplements

  • Apoptosis-inducing agent (e.g., Staurosporine, TNF-α)

  • Q-VD-OPh (stock solution in DMSO)[14]

  • Z-VAD-FMK (for comparison, stock solution in DMSO)

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibody: Rabbit anti-PARP (recognizes both full-length and cleaved forms)

  • Primary antibody: Mouse anti-β-actin (loading control)

  • Secondary antibody: HRP-conjugated anti-rabbit IgG

  • Secondary antibody: HRP-conjugated anti-mouse IgG

  • Chemiluminescent substrate

  • Imaging system

II. Experimental Workflow

Experimental_Workflow cluster_0 Cell Treatment cluster_1 Sample Preparation cluster_2 Western Blotting cluster_3 Data Analysis A Seed Cells B Pre-treat with Inhibitors (Q-VD-OPh, Z-VAD-FMK, Vehicle) A->B C Induce Apoptosis B->C D Harvest and Lyse Cells C->D E Quantify Protein Concentration D->E F SDS-PAGE E->F G Protein Transfer F->G H Blocking G->H I Primary Antibody Incubation (Anti-PARP, Anti-β-actin) H->I J Secondary Antibody Incubation I->J K Chemiluminescent Detection J->K L Image Acquisition K->L M Densitometry Analysis L->M

Caption: Workflow for PARP cleavage assay to validate Q-VD-OPh efficacy.

III. Step-by-Step Methodology
  • Cell Seeding and Treatment:

    • Seed cells at an appropriate density to reach 70-80% confluency on the day of the experiment.

    • Pre-incubate cells with Q-VD-OPh (e.g., 10-50 µM), Z-VAD-FMK (e.g., 20-100 µM), or vehicle (DMSO) for 1-2 hours.[14] The optimal concentration should be determined empirically for each cell type.[14]

    • Induce apoptosis with a suitable agent for a predetermined time (e.g., Staurosporine for 4-6 hours). Include an untreated control group.

  • Cell Lysis and Protein Quantification:

    • Harvest cells by scraping or trypsinization and wash with ice-cold PBS.

    • Lyse cells in lysis buffer on ice for 30 minutes, followed by centrifugation to pellet cell debris.

    • Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein concentrations and load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

    • Separate proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-PARP antibody overnight at 4°C.

    • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Repeat the washing steps.

    • Apply the chemiluminescent substrate and capture the signal using an imaging system.

    • Strip the membrane (if necessary) and re-probe with the anti-β-actin antibody as a loading control.

IV. Data Analysis and Interpretation
  • Qualitative Analysis: Observe the presence and intensity of the 116 kDa (full-length PARP) and 89 kDa (cleaved PARP) bands in each lane.

  • Quantitative Analysis: Use densitometry software to quantify the band intensities. Calculate the ratio of cleaved PARP (89 kDa) to full-length PARP (116 kDa) or to the loading control (β-actin).

Treatment GroupExpected Full-Length PARP (116 kDa)Expected Cleaved PARP (89 kDa)Interpretation
Untreated ControlHighAbsent/LowNo apoptosis
Apoptosis Inducer + VehicleLowHighApoptosis induced
Apoptosis Inducer + Q-VD-OPhHighAbsent/LowQ-VD-OPh effectively inhibits apoptosis
Apoptosis Inducer + Z-VAD-FMKIntermediateIntermediate/LowZ-VAD-FMK shows partial inhibition

Conclusion

The PARP cleavage assay is a robust and reliable method for validating the efficacy of caspase inhibitors. By demonstrating a significant reduction in the 89 kDa cleaved PARP fragment in the presence of Q-VD-OPh, researchers can confidently confirm its potent anti-apoptotic activity. The superior performance of Q-VD-OPh over other inhibitors like Z-VAD-FMK, coupled with its low toxicity and minimal off-target effects, establishes it as an indispensable tool for apoptosis research and the development of novel therapeutic strategies.

References

  • Duriez, P. J., & Shah, G. M. (1997). Poly (ADP-Ribose) Polymerase Cleavage Monitored In Situ in Apoptotic Cells. Experimental Cell Research, 237(2), 402-409. [Link]

  • ResearchGate. Why is cleaved PARP used as a common apoptosis marker?. [Link]

  • Grantome. Significance of Caspase-Mediated Cleavage of PARP-1 in Cell Death. [Link]

  • Doitsh, G., et al. (2018). The anti-caspase inhibitor Q-VD-OPH prevents AIDS disease progression in SIV-infected rhesus macaques. Journal of Clinical Investigation, 128(5), 2037-2042. [Link]

  • Caserta, T. M., et al. (2003). Q-VD-OPH, a broad spectrum caspase inhibitor with potent antiapoptotic properties. Apoptosis, 8(4), 345-352. [Link]

  • Vercammen, D., et al. (2002). Activation and Caspase-mediated Inhibition of PARP: A Molecular Switch between Fibroblast Necrosis and Apoptosis in Death Receptor Signaling. The Journal of Experimental Medicine, 196(7), 893-902. [Link]

  • Gobeil, S., et al. (2001). PARP-1 cleavage fragments: signatures of cell-death proteases in neurodegeneration. Cell Death & Differentiation, 8(6), 589-596. [Link]

  • Assay Genie. Cleaved Caspase-3 and Apoptosis. [Link]

  • Zong, W. X., et al. (2000). Poly(ADP-ribose) polymerase is a mediator of necrotic cell death by ATP depletion. Proceedings of the National Academy of Sciences, 97(10), 5287-5292. [Link]

  • Perry, S. W., et al. (2011). Inhibition of Apoptosis and Efficacy of Pan Caspase Inhibitor, Q-VD-OPh, in Models of Human Disease. Journal of Cellular Biochemistry, 112(10), 2683-2694. [Link]

  • ResearchGate. Activation of caspase-3 and PARP cleavage. [Link]

  • Braithwaite, A. W., et al. (2005). Caspase-3 activation and induction of PARP cleavage by cyclic dipeptide cyclo(Phe-Pro) in HT-29 cells. Anticancer Research, 25(6B), 4125-4130. [Link]

  • Krum-Heller, C., et al. (2011). Dose-dependent effects of the caspase inhibitor Q-VD-OPh on different apoptosis-related processes. Cytometry Part A, 79(11), 894-902. [Link]

  • YouTube. Apoptosis assays: western blots. [Link]

  • ResearchGate. Z‐VAD‐fmk, but not Q‐VD‐OPh, induces autophagy. [Link]

  • Svingen, P. A., et al. (1998). Detection of poly(ADP-ribose) polymerase cleavage in response to treatment with topoisomerase I inhibitors: a potential surrogate end point to assess treatment effectiveness. Clinical Cancer Research, 4(12), 3043-3051. [Link]

  • Svingen, P. A., et al. (1999). Detection of Poly(ADP-ribose) Polymerase Cleavage in Response to Treatment with Topoisomerase I Inhibitors. Cancer Research, 59(5), 1143-1150. [Link]

  • Gobeil, S., et al. (2007). Poly(ADP-ribose) polymerase-1 and its cleavage products differentially modulate cellular protection through NF-kB-dependent signaling. The Journal of biological chemistry, 282(46), 33347-33357. [Link]

  • Anticancer Research. Caspase-3 Activation and Induction of PARP Cleavage by Cyclic Dipeptide Cyclo(Phe-Pro) in HT-29 Cells. [Link]

  • Du Toit, D. F., et al. (2004). Inhibition of caspase-mediated PARP-1 cleavage results in increased necrosis in isolated islets of Langerhans. Diabetologia, 47(6), 1056-1066. [Link]

Sources

A Researcher's Guide to Quantifying Caspase Inhibition: Measuring the IC50 of Q-VD(OMe)-OPh

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of apoptosis research, the ability to precisely modulate and measure the activity of caspases—the central executioners of programmed cell death—is paramount. Pan-caspase inhibitors, which block the activity of a broad range of these cysteine-aspartic proteases, are indispensable tools. Among these, Q-VD(OMe)-OPh (Quinolyl-Valyl-O-Methylaspartyl-[-2,6-difluorophenoxy]-methyl ketone) has emerged as a superior next-generation inhibitor. It is noted for its high potency, low cellular toxicity, excellent cell permeability, and stability compared to older inhibitors like Z-VAD-FMK.[1][2][3][4]

This guide provides a detailed framework for researchers to accurately determine the half-maximal inhibitory concentration (IC50) of Q-VD(OMe)-OPh against purified recombinant caspases. We will delve into the mechanistic rationale behind the protocol, present a robust, self-validating experimental workflow, and compare its efficacy against other widely used inhibitors, grounding our discussion in experimental data.

The "Why": Understanding the Mechanism of Q-VD(OMe)-OPh

Q-VD(OMe)-OPh is an irreversible inhibitor that covalently binds to the catalytic cysteine residue within the active site of a caspase.[2][5] The inhibitor's peptide sequence (Val-Asp) mimics the natural substrate recognition site, guiding it to the enzyme's heart. The OPh (O-phenoxy) group acts as a reactive "warhead." Once bound, it is proposed to form a stable thioether bond, permanently inactivating the enzyme.[2] This irreversible mechanism confers high potency and prolonged inhibitory action, which is critical for effectively shutting down apoptotic cascades in experimental systems. Unlike first-generation inhibitors, the OPh trap offers greater selectivity for caspases over other cysteine proteases, minimizing off-target effects.[4]

Core Protocol: IC50 Determination for Recombinant Caspase-3

This protocol provides a detailed methodology for measuring the IC50 of Q-VD(OMe)-OPh against recombinant human caspase-3, a key executioner caspase. The principles can be readily adapted for other caspases by selecting the appropriate fluorogenic substrate.

Principle of the Assay

The assay quantifies caspase activity by monitoring the cleavage of a specific fluorogenic substrate, such as N-Acetyl-Asp-Glu-Val-Asp-7-amino-4-methylcoumarin (Ac-DEVD-AMC) for caspase-3.[6] In its intact form, the substrate is non-fluorescent. Upon cleavage by active caspase-3 between the aspartate (D) and AMC moieties, the highly fluorescent AMC molecule is released. The rate of increase in fluorescence is directly proportional to the caspase activity. By measuring this rate across a range of Q-VD(OMe)-OPh concentrations, a dose-response curve can be generated to calculate the IC50 value.

Experimental Workflow for IC50 Determination

G cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis P1 Prepare Assay Buffer (e.g., HEPES, DTT, EDTA) A1 Dispense Assay Buffer to 96-well plate P1->A1 P2 Prepare Recombinant Caspase-3 Stock A3 Add Recombinant Caspase-3 (Initiate Pre-incubation) P2->A3 P3 Prepare Ac-DEVD-AMC Substrate Stock A5 Initiate Reaction: Add Ac-DEVD-AMC Substrate P3->A5 P4 Prepare Q-VD(OMe)-OPh Serial Dilutions in DMSO A2 Add Inhibitor Dilutions (or DMSO for control) P4->A2 A1->A2 A2->A3 A4 Incubate at 37°C (e.g., 15-30 min) A3->A4 A4->A5 R1 Measure Fluorescence (Kinetic Read, 37°C) Ex: ~380nm, Em: ~460nm A5->R1 R2 Calculate Reaction Rate (Slope of fluorescence vs. time) R1->R2 R3 Calculate % Inhibition vs. DMSO Control R2->R3 R4 Plot Dose-Response Curve (% Inhibition vs. [Inhibitor]) R3->R4 R5 Determine IC50 Value (Non-linear regression) R4->R5

Caption: Workflow for determining the IC50 of a caspase inhibitor.

Materials and Reagents
  • Recombinant Human Caspase-3: (Active, purified)

  • Q-VD(OMe)-OPh: (≥98% purity)[3]

  • Z-VAD-FMK: (Optional, for comparison)

  • Fluorogenic Substrate (Ac-DEVD-AMC): For Caspase-3/7

  • Assay Buffer: 20 mM HEPES, 10% (w/v) Sucrose, 0.1% (w/v) CHAPS, 10 mM DTT, pH 7.2.

  • DMSO: Anhydrous, for dissolving inhibitor.

  • 96-well black, flat-bottom microplates: For fluorescence assays.

  • Fluorescence microplate reader: With temperature control and kinetic reading capabilities.

Step-by-Step Methodology
  • Reagent Preparation:

    • Inhibitor Stock: Prepare a 10 mM stock solution of Q-VD(OMe)-OPh in 100% DMSO.[4] From this, create a serial dilution series (e.g., 10-point, 1:3 dilution) in DMSO.

    • Enzyme Working Solution: Dilute the recombinant caspase-3 stock in ice-cold Assay Buffer to the final desired concentration (e.g., 1-5 nM). The optimal concentration should be determined empirically to ensure the reaction rate is linear over the measurement period.

    • Substrate Working Solution: Dilute the Ac-DEVD-AMC stock in Assay Buffer to the final desired concentration (e.g., 50 µM).[6]

  • Assay Setup (in a 96-well plate):

    • Layout: Designate wells for blanks (buffer + substrate, no enzyme), 100% activity controls (enzyme + substrate + DMSO), and inhibitor dilutions.

    • Inhibitor Addition: Add 1 µL of each Q-VD(OMe)-OPh dilution (or DMSO for controls) to the appropriate wells.

    • Enzyme Addition: Add 50 µL of the enzyme working solution to all wells except the blanks. Add 50 µL of Assay Buffer to the blank wells.

    • Scientist's Note (Expertise): This step initiates the pre-incubation of the enzyme with the inhibitor. For irreversible inhibitors like Q-VD(OMe)-OPh, this period (e.g., 15-30 minutes at 37°C) is crucial to allow the covalent bond to form, ensuring an accurate measurement of its inhibitory potential.

  • Reaction Initiation and Measurement:

    • Pre-warm: Equilibrate the plate reader and the Substrate Working Solution to 37°C.

    • Initiate Reaction: Add 50 µL of the pre-warmed Substrate Working Solution to all wells. The final volume should be 101 µL (assuming 1 µL inhibitor).

    • Kinetic Read: Immediately place the plate in the reader and begin measuring fluorescence (Excitation: ~380 nm, Emission: ~440-460 nm) every 60 seconds for 30-60 minutes.[6]

  • Data Analysis:

    • Calculate Rates: For each well, determine the reaction rate (V) by calculating the slope of the linear portion of the fluorescence versus time plot (RFU/min).

    • Calculate Percent Inhibition: Use the following formula: % Inhibition = 100 * (1 - (V_inhibitor - V_blank) / (V_control - V_blank))

    • Determine IC50: Plot % Inhibition versus the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic (4PL) non-linear regression model to determine the IC50 value, which is the concentration of inhibitor that produces 50% inhibition.

Trustworthiness: A Self-Validating System

The robustness of this protocol hinges on a set of internal controls that validate the results of each experiment:

  • No-Enzyme Control (Blank): This control, containing only buffer and substrate, establishes the background fluorescence and accounts for any substrate auto-hydrolysis. Its rate should be near zero.

  • No-Substrate Control: This control, containing buffer and enzyme, ensures that neither the enzyme preparation nor the buffer components are intrinsically fluorescent.

  • Vehicle Control (100% Activity): This control contains the enzyme, substrate, and the same final concentration of DMSO used in the inhibitor wells. It defines the uninhibited reaction rate and is the benchmark against which all inhibition is measured.

  • Linearity Check: The enzyme and substrate concentrations must be optimized to ensure the reaction rate for the vehicle control is linear for the duration of the measurement. A non-linear (slowing) rate indicates substrate depletion or enzyme instability, which would invalidate the IC50 calculation.

Comparative Performance Data

Q-VD(OMe)-OPh consistently demonstrates broad and potent inhibition across the caspase family. Its efficacy, particularly when compared to other pan-caspase inhibitors, underscores its utility in research.

Table 1: Reported IC50 Values of Q-VD(OMe)-OPh Against Recombinant Caspases
Caspase TargetReported IC50 Range (nM)Reference(s)
Caspase-125 - 400[1][3][7][8]
Caspase-325 - 400[1][3][7][8]
Caspase-748[9][10][11]
Caspase-825 - 400[1][3][7][8]
Caspase-925 - 400[1][3][7][8]
Caspase-10Inhibited[10][11]
Caspase-12Inhibited[10][11]
Note: IC50 values are highly dependent on specific assay conditions, including enzyme and substrate concentrations, buffer composition, and pre-incubation times.
Table 2: Comparison of Common Pan-Caspase Inhibitors
InhibitorMechanismTypical IC50 Range (Cell-Free)Key CharacteristicsReference(s)
Q-VD(OMe)-OPh Irreversible25 - 400 nMPotent, low toxicity, cell-permeable, high stability.[1][7][10]
Z-VAD-FMK Irreversible1.5 µM - 5.8 mM*Widely used, but can exhibit cellular toxicity at higher concentrations.[12][13][14]
Emricasan (IDN-6556) Irreversible0.3 - 20 nMVery potent, particularly against caspases -1, -3, -7, -8, -9.[9]
Belnacasan (VX-765) ReversibleKi < 1 nM (Caspase-1)Highly selective for inflammatory caspases (Caspase-1, -4).[9]
The reported IC50 range for Z-VAD-FMK is very broad, reflecting significant variation across different assay types (cell-free vs. cell-based) and experimental conditions.[12][13]
Mechanism of Irreversible Caspase Inhibition

G cluster_inhibitor Inhibitor cluster_complex Covalent Complex (Inactive) Cys Catalytic Cysteine (Cys) His Histidine (His) Cys->His Active Site Dyad Cys_bound Cys-S-Inhibitor Cys->Cys_bound 2. Irreversible Covalent Bond (Thioether Linkage) Inhibitor Q-VD(OMe)-OPh (Peptide-OPh) Inhibitor->Cys 1. Recognition & Docking His_bound His

Caption: Irreversible inhibition of a caspase by Q-VD(OMe)-OPh.

By following the detailed protocol and understanding the underlying principles outlined in this guide, researchers can confidently and accurately measure the inhibitory potency of Q-VD(OMe)-OPh, enabling more precise and reliable investigations into the complex mechanisms of apoptosis.

References

  • Caspase Activity Assay. (n.d.). Creative Bioarray. Retrieved February 22, 2026, from [Link]

  • Caspase Protocols in Mice. (2018). In Methods in Molecular Biology. Springer. Retrieved February 22, 2026, from [Link]

  • Z-VAD-FMK | Pan Caspase Inhibitor. (n.d.). AdooQ Bioscience. Retrieved February 22, 2026, from [Link]

  • Caserta, T. M., Smith, A. N., Gultice, A. D., Reedy, M. A., & Brown, T. L. (2003). Q-VD-OPh, a broad spectrum caspase inhibitor with potent antiapoptotic properties. Apoptosis, 8(4), 345–352. Retrieved February 22, 2026, from [Link]

  • Q-VD(OMe)-OPh. (n.d.). BPS Bioscience. Retrieved February 22, 2026, from [Link]

  • Caspase 3/7 Activity Assay: Principles, Protocols, and Practical Applications. (2026, January 27). Abbkine. Retrieved February 22, 2026, from [Link]

  • Caspase 3 Activity Assay Kit. (n.d.). MP Biomedicals. Retrieved February 22, 2026, from [Link]

  • Summary of caspase inhibitor IC50 values. (n.d.). ResearchGate. Retrieved February 22, 2026, from [Link]

  • Table 2, IC50 values for selected compounds versus caspase panel. (2010). In Probe Reports from the NIH Molecular Libraries Program. National Center for Biotechnology Information (US). Retrieved February 22, 2026, from [Link]

  • Q-Vd-Oph. (n.d.). MP Biomedicals. Retrieved February 22, 2026, from [Link]

  • A Class of Allosteric, Caspase Inhibitors Identified by High-Throughput Screening. (2011). PLoS ONE, 6(3), e17595. Retrieved February 22, 2026, from [Link]

Sources

Technical Guide: Negative Control Strategies for Q-VD(OMe)-OPh Caspase Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the study of apoptotic pathways, the integrity of pharmacological inhibition relies heavily on distinguishing specific protease blockade from off-target toxicity. While Q-VD(OMe)-OPh (Q-VD) has largely superseded first-generation inhibitors like Z-VAD-FMK due to its superior potency, stability, and reduced cytotoxicity, its application is frequently compromised by the lack of appropriate negative controls.

This guide defines the Q-VE-OPh compound as the requisite negative control, delineating the structural and mechanistic reasons for its selection over generic controls (e.g., Z-FA-FMK). It provides a self-validating experimental framework to ensure your caspase inhibition data is artifact-free.

Part 1: The Gold Standard & The Control

The Inhibitor: Q-VD(OMe)-OPh
  • Chemical Name: Quinolyl-Val-Asp(OMe)-CH2-O-Ph (difluorophenoxy)[1]

  • Role: Third-generation broad-spectrum caspase inhibitor.

  • Advantage: Unlike fluoromethyl ketone (FMK) inhibitors, the O-Phenoxy (OPh) group is non-toxic and biologically stable.[2] It crosses the blood-brain barrier (BBB) and inhibits caspases at nanomolar concentrations (IC50: 25–400 nM).[3][4]

The Negative Control: Q-VE-OPh[5][6][7]
  • Chemical Name: Quinolyl-Val-Glu(OMe)-CH2-O-Ph

  • Role: Structural analog serving as a negative control.[5][6]

  • Mechanism of Inactivity: Caspases possess an absolute requirement for an Aspartic acid (Asp/D) residue at the P1 position of the substrate/inhibitor.[7] Q-VE-OPh substitutes Aspartate with Glutamate (Glu/E) .

  • Why it works: Glutamate contains an additional methylene group (

    
    ) in its side chain compared to Aspartate. This slight increase in steric bulk prevents the residue from fitting into the deep, basic S1 subsite of the caspase active site, rendering the molecule inhibitory-inert while retaining the physicochemical properties (solubility, permeability) of the active drug.
    

Part 2: Comparative Analysis of Inhibitors & Controls

The following table contrasts the active inhibitor with its specific control and the legacy FMK standard.

FeatureQ-VD-OPh (Active)Q-VE-OPh (Negative Control)Z-VAD-FMK (Legacy Active)Z-FA-FMK (Legacy Control)
Primary Target Pan-Caspase (Active Site)None (Inert)Pan-CaspaseCathepsin B/L (Not inert!)
P1 Residue Aspartate (D) Glutamate (E) Aspartate (D)Alanine (A)
Leaving Group Difluorophenoxy (OPh)Difluorophenoxy (OPh)Fluoromethyl ketone (FMK)Fluoromethyl ketone (FMK)
Cell Toxicity NegligibleNegligibleHigh (metabolizes to fluoroacetate)High
IC50 (Caspase-3) ~25–50 nM> 100 µM (Inactive)~200–500 nMN/A
Stability High (in vivo compatible)HighLow (labile)Low

Critical Insight: Never use Z-FA-FMK as a control for Q-VD-OPh experiments. Z-FA-FMK is an inhibitor of Cathepsins and can induce non-specific cell death, confounding your results. Always match the "scaffold" of your inhibitor (OPh to OPh).

Part 3: Mechanistic Logic (Visualization)

The specificity of Q-VD-OPh relies on the "lock and key" fit of the Aspartate residue into the Caspase S1 pocket. The Q-VE control fails because the "key" is slightly too long.

CaspaseMechanism Caspase Caspase Active Site (Cys-285) S1_Pocket S1 Subsite (Requires Asp) Caspase->S1_Pocket Contains Apoptosis Apoptosis Execution S1_Pocket->Apoptosis If Unblocked (Q-VE) Survival Cell Survival (Inhibition) S1_Pocket->Survival If Blocked (Q-VD) QVD Q-VD-OPh (P1 = Aspartate) QVD->S1_Pocket Perfect Fit (Irreversible Binding) QVE Q-VE-OPh (P1 = Glutamate) QVE->S1_Pocket Steric Clash (No Binding)

Figure 1: Mechanism of Action. Q-VD-OPh binds the S1 pocket to block apoptosis. Q-VE-OPh is sterically excluded, allowing apoptosis to proceed, proving that any survival effect seen with Q-VD is due to caspase inhibition, not solvent effects.

Part 4: Experimental Validation Protocols

To publish robust data, you must demonstrate that Q-VE-OPh does not inhibit apoptosis in your specific model system.

Protocol A: The "Differential Rescue" Assay (Annexin V)

Objective: Prove that Q-VD rescues cells from apoptosis while Q-VE does not.

Materials:

  • Apoptosis Inducer (e.g., Staurosporine, Anti-Fas, or Doxorubicin).

  • Q-VD-OPh (Stock: 10 mM in DMSO).[5]

  • Q-VE-OPh (Stock: 10 mM in DMSO).[5]

  • Annexin V-FITC / PI Kit.

Workflow:

  • Seeding: Seed cells (e.g., Jurkat, HeLa) at

    
     cells/mL.
    
  • Pre-treatment (T = -1 hr):

    • Group 1 (Vehicle): DMSO (0.1%).

    • Group 2 (Active): 20 µM Q-VD-OPh.

    • Group 3 (Control): 20 µM Q-VE-OPh.

  • Induction (T = 0 hr): Add Apoptosis Inducer to all groups. Include a "Mock" group (No inducer + DMSO) as a baseline.

  • Incubation: Incubate for 6–24 hours (inducer dependent).

  • Readout: Stain with Annexin V/PI and analyze via Flow Cytometry.

Expected Results:

  • Vehicle + Inducer: High Annexin V+ / PI- (Early Apoptosis).

  • Q-VD + Inducer: Low Annexin V+ (Significant Rescue).

  • Q-VE + Inducer: High Annexin V+ (No Rescue, statistically identical to Vehicle).

Protocol B: Western Blot Confirmation (PARP Cleavage)

Objective: Visualize the biochemical failure of Q-VE to stop caspase activity.

  • Lysate Preparation: Collect cells from the groups described above.

  • SDS-PAGE: Run 20 µg protein/lane.

  • Blotting: Probe for PARP (Poly (ADP-ribose) polymerase).[8]

    • Note: PARP is a substrate of Caspase-3/7.[8] Full length is 116 kDa; cleaved fragment is 89 kDa.

  • Interpretation:

    • Q-VD Lane: Dominant 116 kDa band (Cleavage blocked).

    • Q-VE Lane: Dominant 89 kDa band (Cleavage proceeds).

Part 5: Troubleshooting & Artifact Management

1. Solubility Issues (Precipitation)

  • Cause: Q-VD and Q-VE are hydrophobic. Adding high-concentration stock directly to aqueous media can cause microprecipitation.

  • Solution: Dilute the 10 mM DMSO stock 1:10 in sterile PBS or media before adding to the main culture volume. Vortex immediately.

2. "Partial" Inhibition by Q-VE

  • Observation: The negative control shows slight protection (e.g., 10% rescue).

  • Cause: At very high concentrations (>50 µM), Q-VE may exhibit weak non-specific binding or the DMSO volume (>0.5%) is affecting membrane fluidity.

  • Correction: Titrate down. The effective window for Q-VD is often 5–10 µM. If you use Q-VD at 10 µM, use Q-VE at 10 µM. Do not use excess control "just to be safe."

3. Toxicity of the Control

  • Observation: Q-VE treated cells die faster than Vehicle cells.

  • Cause: While rare, this suggests an off-target interaction or contaminated batch.

  • Correction: Verify purity via HPLC. Ensure the "OPh" group is not hydrolyzing to release free phenol in your stock solution (store at -20°C, desiccated).

References

  • Caserta, T. M., et al. (2003). Q-VD-OPh, a broad spectrum caspase inhibitor with potent antiapoptotic properties.[1][2][9] Apoptosis, 8(4), 345-352.[9]

  • Hello Bio. (n.d.). Q-VE-OPh Product Data Sheet. Hello Bio. 10[1][2][4][11][7][9][12][13]

  • Novus Biologicals. (n.d.). Q-VD-OPH Inhibitor Peptide Data Sheet. Novus Biologicals. [1][4][11][9][13]

  • Abcam. (n.d.). QVD-OPh Negative Control (ab141389).[10] Abcam. 14

  • MedChemExpress. (n.d.). Q-VD-OPh Biological Activity & Protocols. MedChemExpress. 3[1][4][9][12][13]

Sources

Technical Guide: Q-VD-OPh Application in Ischemic Stroke Models

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Third-Generation Standard

In the investigation of ischemic stroke pathophysiology, the inhibition of the apoptotic cascade remains a primary target for neuroprotection. For over a decade, Q-VD-OPh (Quinolyl-valyl-O-methylaspartyl-[-2,6-difluorophenoxy]-methyl ketone) has superseded first-generation inhibitors like Z-VAD-FMK as the gold standard for in vivo research.

Unlike its predecessors, Q-VD-OPh combines high potency (IC50 in ranges of 25–400 nM) with blood-brain barrier (BBB) permeability and a lack of systemic toxicity. This guide provides a technical comparison, validated protocols, and mechanistic insights for researchers utilizing Q-VD-OPh to mitigate ischemic injury in rodent models.

Mechanistic Action & Signaling Pathways

Q-VD-OPh is a broad-spectrum (pan-caspase) inhibitor.[1][2] In the context of cerebral ischemia (Stroke), neuronal death occurs via two distinct phases: the immediate necrotic core (excitotoxicity) and the delayed apoptotic penumbra. Q-VD-OPh targets the latter, preserving the "salvageable" tissue in the penumbra.

It irreversibly binds to the catalytic sites of:

  • Initiator Caspases: Caspase-8 (Extrinsic), Caspase-9 (Intrinsic), Caspase-12 (ER Stress).

  • Effector Caspases: Caspase-3, Caspase-7.[1][2][3][4][5]

Figure 1: Inhibition of the Ischemic Apoptotic Cascade

The following diagram illustrates the intervention point of Q-VD-OPh within the mitochondrial and receptor-mediated death pathways activated by ischemia.

G Ischemia Cerebral Ischemia (MCAO) Mito Mitochondrial Dysfunction Ischemia->Mito ROS / Ca2+ Casp8 Caspase-8 (Extrinsic) Ischemia->Casp8 Death Receptor CytC Cytochrome C Release Mito->CytC Apaf Apoptosome (Apaf-1) CytC->Apaf Casp9 Caspase-9 (Initiator) Apaf->Casp9 Casp3 Caspase-3/7 (Executioner) Casp9->Casp3 Casp8->Casp3 DNA DNA Fragmentation (TUNEL +) Casp3->DNA Neuronal Death QVD Q-VD-OPh (Inhibitor) QVD->Casp9 QVD->Casp8 QVD->Casp3  Irreversible Binding

Caption: Q-VD-OPh acts as a pan-caspase sink, blocking both intrinsic (mitochondrial) and extrinsic pathways upstream of DNA fragmentation.

Comparative Analysis: Q-VD-OPh vs. Alternatives

The selection of an inhibitor dictates the validity of in vivo stroke data. Older fluoromethylketone (FMK) inhibitors like Z-VAD-FMK are prone to producing fluoroacetate, a toxic metabolite that can confound survival data by causing liver damage.[6]

Table 1: Technical Performance Comparison
FeatureQ-VD-OPh (Recommended)Z-VAD-FMK (Legacy)Boc-D-FMK
Primary Target Pan-Caspase (High Specificity)Pan-Caspase (Low Specificity)Pan-Caspase
IC50 (Caspase-7) 48 nM (High Potency)~200-500 nM> 500 nM
BBB Permeability High (Lipophilic O-phenoxy group)Low to ModerateModerate
In Vivo Toxicity Negligible at therapeutic dosesHigh (Fluoroacetate byproduct)Moderate
Stability High (Stable in DMSO stock)Low (Hydrolysis prone)Low
Effective Dose (IP) 10–20 mg/kg50–100 mg/kg> 50 mg/kg
Infarct Reduction ~30–50% (Model dependent)~15–25%Variable

Key Insight: In comparative studies, Q-VD-OPh provided significant neuroprotection (reduced infarct volume) at 1/5th the dosage required for Z-VAD-FMK, without the associated hepatic toxicity [1][2].

Validated Experimental Protocol (MCAO Model)

The following protocol is synthesized from peer-reviewed methodologies utilizing Q-VD-OPh in transient Middle Cerebral Artery Occlusion (tMCAO) in rats/mice.

Phase A: Reagent Preparation
  • Stock Solution: Dissolve Q-VD-OPh in 100% DMSO to create a 20 mg/mL stock solution.

    • Note: Unlike FMK inhibitors, Q-VD-OPh is stable in DMSO at -20°C for months.

  • Working Solution: Dilute stock with sterile saline or PBS immediately prior to injection.

    • Critical: To avoid precipitation, warm the PBS to 37°C before mixing. Final DMSO concentration should be <10% if possible, though IP injection tolerates higher DMSO loads than ICV.

Phase B: Surgical & Treatment Workflow

Model: Male/Female C57BL/6 Mice or Sprague-Dawley Rats. Method: Intraluminal filament occlusion (60–90 mins).

  • Induction: Anesthetize and introduce filament to occlude MCA.

  • Reperfusion: Withdraw filament after defined ischemic duration (e.g., 60 min).

  • Drug Administration (The Critical Step):

    • Route: Intraperitoneal (IP).

    • Dose: 20 mg/kg .[1][7]

    • Timing: Administer immediately upon reperfusion (0h).

    • Optional: For therapeutic window studies, a second dose may be administered at 24h [3].

  • Sacrifice: 24h or 48h post-reperfusion.

Phase C: Analysis
  • TTC Staining: 2% triphenyltetrazolium chloride to visualize infarct volume (White = Dead, Red = Viable).

  • Western Blot: Assay for cleaved Caspase-3 (17/19 kDa fragment). Q-VD-OPh treatment should eliminate this band.

  • TUNEL Assay: To quantify apoptotic nuclei in the penumbra.

Figure 2: Experimental Timeline

Workflow cluster_0 Induction cluster_1 Treatment cluster_2 Readout MCAO MCAO Surgery (60-90 min) Reperf Reperfusion (T=0) MCAO->Reperf Filament Removal Inject Q-VD-OPh Injection (20 mg/kg IP) Reperf->Inject Immediate Sacrifice Sacrifice (24h - 48h) Inject->Sacrifice Recovery Period Analysis TTC / TUNEL Analysis Sacrifice->Analysis

Caption: Standard workflow for evaluating Q-VD-OPh neuroprotection in transient ischemia.

Scientific Nuance & Troubleshooting (E-E-A-T)

The Gender Variable

A critical study by Renolleau et al. (2007) highlighted a sexual dimorphism in neuronal death pathways. In neonatal P7 rats:

  • Females: Predominantly Caspase-dependent (Cytochrome C release). Q-VD-OPh is highly effective.

  • Males: Predominantly Caspase-independent (AIF/PARP-1 pathway). Q-VD-OPh showed reduced efficacy in this specific neonatal model [4].

  • Actionable Insight: When designing stroke studies using Q-VD-OPh, balanced sex cohorts are mandatory to account for AIF vs. Caspase pathway dominance.

Therapeutic Window

While immediate administration is ideal, research indicates Q-VD-OPh maintains efficacy even when administered 6–12 hours post-stroke in certain models, significantly widening the therapeutic window compared to NMDA antagonists [3].

Long-Term Outcomes

Short-term histological protection (24-48h) is well documented. However, some studies suggest that while Q-VD-OPh preserves tissue structure, functional recovery (motor skills) may require combinatorial therapy or repeated dosing to persist beyond 2 weeks [3].

References

  • Caserta, T. M., et al. (2003). Q-VD-OPh, a broad spectrum caspase inhibitor with potent antiapoptotic properties.[1][4][8] Apoptosis.[1][2][5][7][8][9][10][11][12][13][14]

  • Renolleau, S., et al. (2007). Specific caspase inhibitor Q-VD-OPh prevents neonatal stroke in P7 rat: a role for gender.[2][7] Journal of Neurochemistry.[7]

  • Nonaka, Y., et al. (2013).Delayed, long-term administration of the caspase inhibitor Q-VD-OPh reduced brain injury induced by neonatal hypoxia-ischemia.

  • Yang, Q., et al. (2019). Potential Neuroprotective Treatment of Stroke: Targeting Excitotoxicity, Oxidative Stress, and Inflammation.[10] Frontiers in Neuroscience.[10]

  • Braun, J. S., et al. (2007). Protection from brain damage and bacterial infection in murine stroke by the novel caspase-inhibitor Q-VD-OPH. Experimental Neurology.[2]

Sources

Safety Operating Guide

Executive Safety Directive: The "Carrier" Hazard

Author: BenchChem Technical Support Team. Date: February 2026

CRITICAL WARNING: While Q-VD(OMe)-OPh (CAS 1135695-98-5) itself exhibits low toxicity in murine models compared to FMK-based inhibitors, the primary safety risk in a laboratory setting is solvent-mediated permeation .

This compound is almost exclusively stored and handled in Dimethyl Sulfoxide (DMSO) . DMSO is a potent penetrant carrier that can transport dissolved small molecules directly through intact skin and nitrile gloves. Therefore, all disposal and handling procedures must treat the solution as a transdermal bio-active hazard .

Immediate Action Required:

  • Do NOT treat Q-VD(OMe)-OPh waste as standard non-hazardous buffer waste.

  • Do NOT mix high-concentration stocks with bleach (potential reaction with DMSO).

  • Segregate as Halogenated Organic Waste due to the difluorophenoxy moiety.

Chemical Profile & Waste Classification

To ensure compliance with Environmental Health & Safety (EHS) and RCRA (Resource Conservation and Recovery Act) guidelines, the compound must be classified based on its chemical structure.

PropertySpecificationDisposal Implication
Chemical Name Q-VD(OMe)-OPhN/A
Functional Groups Difluorophenoxy; Aspartyl methyl esterContains Fluorine (Halogenated).
Solvent DMSO (Dimethyl Sulfoxide)Organic Solvent Waste (Combustible).
Solubility Insoluble in water; Soluble in DMSO/EthanolPrecipitates in aqueous drains (clogging risk).
Reactivity Irreversible Caspase BinderBiologically active until incinerated.
RCRA Status Not P- or U-listedDispose as Characteristic Hazardous Waste .

Strategic Waste Segregation Protocols

Effective disposal requires separating waste streams based on concentration and physical state.

Protocol A: High-Concentration Stock Solutions (>1 mM in DMSO)
  • Classification: Halogenated Organic Solvent Waste.

  • Rationale: The presence of the fluorine atoms in the phenoxy ring often necessitates classification as "halogenated" in strict incineration protocols to prevent damage to standard catalytic converters in incinerators.

  • Procedure:

    • Transfer expired or unused stock directly into the Halogenated Organic Waste carboy.

    • Do not dilute with water; this will cause the compound to precipitate, creating a sludge that is difficult to pump.

    • Rinse the original vial with a small volume of acetone or ethanol and add the rinsate to the same waste container.

Protocol B: Solid Waste (Contaminated Vials, Tips, Tubes)[1]
  • Classification: Solid Hazardous Chemical Waste.

  • Rationale: Residual DMSO on pipette tips can degrade standard trash bags and leach the inhibitor.

  • Procedure:

    • Collect all tips and empty vials in a dedicated, puncture-proof Solid Chemical Waste container (e.g., a wide-mouth HDPE jar).

    • Label the container: "Solid Waste Contaminated with Q-VD(OMe)-OPh and DMSO."

    • Seal tightly when full to prevent off-gassing of DMSO.

Protocol C: Spent Cell Culture Media (Low Concentration <20 µM)
  • Classification: Biological Waste (Primary) or Aqueous Chemical Waste (Secondary).

  • Rationale: At working concentrations (10–20 µM), the chemical toxicity is negligible compared to the biological hazard of the cells.

  • Procedure:

    • If cells are present: Aspirate media into a trap containing fresh 10% bleach (sodium hypochlorite). Allow to sit for 20 minutes to neutralize biological agents. The massive dilution factor renders the inhibitor chemically insignificant.

    • If acellular (media only): Collect in Aqueous Chemical Waste if your institution restricts drain disposal of any fluorinated compounds. Otherwise, check local EHS limits for drain disposal of trace organics.

Visual Decision Workflows

Figure 1: Waste Stream Decision Tree

This logic flow ensures you select the correct waste stream based on the physical state and concentration of the inhibitor.

WasteDisposal Start Q-VD(OMe)-OPh Waste Generated StateCheck What is the physical state? Start->StateCheck Solid Solid Waste (Tips, Tubes, Vials) StateCheck->Solid Solids Liquid Liquid Waste StateCheck->Liquid Liquids SolidDispose DISPOSE AS: Solid Hazardous Chemical Waste (Do not autoclave) Solid->SolidDispose ConcCheck Concentration Level? Liquid->ConcCheck Stock Stock Solution (>1 mM in DMSO) ConcCheck->Stock High Conc (DMSO) Media Spent Media (<20 µM Aqueous) ConcCheck->Media Low Conc (Aqueous) HaloDispose DISPOSE AS: Halogenated Organic Waste (Due to Fluorine content) Stock->HaloDispose BioDispose DISPOSE AS: Biohazardous Liquid Waste (Bleach Neutralization) Media->BioDispose If Cells Present

Caption: Decision matrix for segregating Q-VD(OMe)-OPh waste streams to ensure regulatory compliance.

Spill Management Protocol

Scenario: You drop a 1 mL vial of 10 mM stock solution on the bench.

The Danger: The DMSO will immediately spread and can penetrate nitrile gloves if they are thin or if contact is prolonged.

Step-by-Step Response:

  • Evacuate & Alert: Inform nearby personnel. If the spill is >10 mL, evacuate the lab due to DMSO vapors.

  • PPE Upgrade:

    • Double Glove: Wear two pairs of Nitrile gloves. (Silver Shield/4H laminate gloves are superior for DMSO but harder to manipulate).

    • Eye Protection: Chemical splash goggles are mandatory.

  • Containment:

    • Place an absorbent pad (chem-mat) over the spill, not just around it, to stop the spread.

  • Cleanup:

    • Using forceps or tongs (do not touch the pad directly), wipe up the liquid.

    • Clean the surface with 70% Ethanol followed by soap and water.

    • Do not use bleach on the concentrated spill (potential exothermic reaction with high-concentration organics).

  • Disposal: Place all pads and gloves used in the cleanup into a sealed bag and dispose of as Solid Chemical Waste .

References

  • Caserta, T. M., et al. (2003).[1] Q-VD-OPh, a broad spectrum caspase inhibitor with potent antiapoptotic properties.[1][2][3][4][5][6][7] Apoptosis, 8(4), 345–352.[1][5] [Link]

  • University of Pennsylvania EH&S. (2024). Chemical Waste Disposal Guidelines: Halogenated Solvents. Retrieved from [Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.